Levetiracetam
Beschreibung
This compound is a drug within the pyrrolidine class that is used to treat various types of seizures stemming from epileptic disorders. It was first approved for use in the United States in 1999 and is structurally and mechanistically unrelated to other anti-epileptic drugs (AEDs). This compound possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions - these characteristics make it a desirable choice over other AEDs, a class of drugs notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions.
The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. This compound has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and to rare cases of clinically apparent drug induced liver disease.
This compound is a pyrrolidine with antiepileptic activity. The exact mechanism through which this compound exerts its effects is unknown but does not involve inhibitory and excitatory neurotransmitter activity. Stereoselective binding of this compound was confined to synaptic plasma membranes in the central nervous system with no binding occurring in peripheral tissue. This compound inhibits burst firing without affecting normal neuronal excitability, which suggests that it may selectively prevent hyper-synchronization of epileptiform burst firing and propagation of seizure activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 5 approved and 39 investigational indications.
This compound is an anticonvulsant medication used to treat epilepsy. This compound may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity. This compound binds to the synaptic vesicle protein SV2A, which is thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of this compound binding to synaptic vesicle protein SV2A is not understood, this compound and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice.
A pyrrolidinone and acetamide derivative that is used primarily for the treatment of SEIZURES and some movement disorders, and as a nootropic agent.
See also: Piracetam (related); Lacosamide (related).
Eigenschaften
IUPAC Name |
(2S)-2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023207 | |
| Record name | Levetiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
104g/100mL, Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent) | |
| Record name | Levetiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVETIRACETAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.5X10-6 mm Hg at 25 °C | |
| Record name | LEVETIRACETAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate, White to off-white crystalline powder | |
CAS No. |
102767-28-2 | |
| Record name | Levetiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102767-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levetiracetam [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102767282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levetiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levetiracetam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Levetiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVETIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44YRR34555 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LEVETIRACETAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-119C, 117 °C | |
| Record name | Levetiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEVETIRACETAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Levetiracetam: A Technical Guide to its Interaction with SV2A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levetiracetam (LEV), a widely prescribed antiepileptic drug, exhibits a unique mechanism of action centered on its selective binding to the synaptic vesicle glycoprotein 2A (SV2A). This technical guide provides an in-depth exploration of the molecular interactions between this compound and SV2A, detailing the current understanding of how this binding event modulates neurotransmitter release and confers anticonvulsant activity. This document summarizes key quantitative data, presents detailed experimental methodologies for studying this interaction, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Novel Target of this compound
Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter receptors, this compound's efficacy is attributed to its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[1][2][3] This discovery has not only elucidated the novel mechanism of a key therapeutic agent but has also validated SV2A as a promising target for the development of new central nervous system therapies.[2][3] SV2A is ubiquitously expressed in the brain and is involved in the regulation of synaptic vesicle exocytosis and neurotransmitter release.[4][5] Studies have shown a strong correlation between the binding affinity of this compound and its derivatives to SV2A and their anticonvulsant potency, underscoring the critical role of this interaction in their therapeutic effect.[2][3]
Quantitative Analysis of this compound-SV2A Binding
The affinity of this compound and its analogs for SV2A has been quantified in numerous studies, providing a basis for structure-activity relationship (SAR) investigations and the development of second-generation SV2A ligands with improved properties.
Table 1: Binding Affinities of this compound and Analogs to SV2A
| Compound | Target | Assay Condition | Binding Affinity (Kᵢ or IC₅₀) | Reference |
| This compound | Human SV2A | [³H]ucb 30889 competition | IC₅₀: ~1 µM | [1] |
| This compound | Rat Brain | [³H]ucb 30889 competition | Kᵢ: 1.74 µM | [6] |
| UCB 30889 | Human SV2A | [³H]ucb 30889 saturation | K𝘥: 53-75 nM | [7] |
| Brivaracetam | Human SV2A | Radioligand binding | ~15-30 fold higher than this compound | [6] |
| Seletracetam | SV2A | Radioligand binding | ~10 fold higher than this compound | [8] |
| UCB L060 | Human SV2A | [³H]ucb 30889 competition | IC₅₀: >100 µM | [1] |
Impact on Neurotransmitter Release
This compound's interaction with SV2A leads to a modulation of neurotransmitter release, a key factor in its ability to suppress seizure activity. The primary effect appears to be a reduction in excitatory neurotransmission, particularly glutamate release, in a use-dependent manner.
Glutamate Release
Electrophysiological studies have demonstrated that this compound can inhibit excitatory postsynaptic currents (EPSCs), suggesting a presynaptic mechanism of action.[9][10] This effect is often more pronounced during high-frequency neuronal firing, a hallmark of seizure activity.
Table 2: Quantitative Effects of this compound on Glutamate-Mediated Synaptic Transmission
| Experimental Model | This compound Concentration | Observed Effect | Quantitative Change | Reference |
| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Inhibition of evoked AMPA and NMDA EPSCs | ~80% reduction in amplitude | [9][10] |
| Primary Human Astrocytes | 10 µM | Inhibition of oligomeric Aβ-induced glutamate release | Significant reduction in FRET ratio change | [11] |
| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Alteration of paired-pulse ratio | Decrease from 1.39 to 1.25 | [9][10] |
| Rat Hippocampal Slices (Dentate Gyrus) | 100 µM | Decreased frequency of miniature EPSCs | Prolonged inter-event interval from 2.7s to 4.6s | [9][10] |
| Cultured Rat Astrocytes | 300 µM (supratherapeutic) | Suppression of fast-ripple HFO-evoked L-glutamate release | Significant suppression | [12] |
GABA Release
The effect of this compound on the inhibitory neurotransmitter GABA is more complex and appears to be context-dependent. Some studies suggest that this compound may facilitate GABAergic transmission or have variable effects on GABA levels in different brain regions, while others report no direct GABAergic action.[13][14][15] This variability may be due to the intricate regulatory role of SV2A in different neuronal populations.
Proposed Mechanism of Action: A Visual Guide
The precise molecular cascade initiated by this compound binding to SV2A is still under active investigation. The prevailing hypothesis is that this interaction modulates the function of SV2A in the synaptic vesicle cycle, ultimately leading to a decrease in the probability of neurotransmitter release during periods of high neuronal activity.
Figure 1: The synaptic vesicle cycle and the proposed point of intervention for this compound.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the mechanism of action of novel therapeutics. Below are detailed methodologies for key experiments used to characterize the this compound-SV2A interaction.
Radioligand Binding Assay for SV2A
This protocol is adapted from methodologies described in studies characterizing the binding of this compound and its analogs to SV2A.[2][7][16]
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the SV2A protein.
Materials:
-
Radioligand: [³H]ucb 30889 (a high-affinity this compound analog).
-
Membrane Preparation: Homogenates from rat brain cortex or cells expressing recombinant human SV2A.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and other compounds of interest at various concentrations.
-
Apparatus: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cortex) in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
A high concentration of a known SV2A ligand (e.g., 1 mM this compound) for non-specific binding.
-
[³H]ucb 30889 at a fixed concentration (e.g., 1-2 nM).
-
Membrane preparation (e.g., 100-200 µg of protein).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or 37°C) for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
-
Figure 2: Workflow for a radioligand binding assay to determine compound affinity for SV2A.
Immunoprecipitation and Western Blotting of SV2A
This protocol provides a general framework for the immunoprecipitation of SV2A, followed by its detection via Western blotting, as described in studies confirming SV2A as the this compound binding site.[1][4][17][18]
Objective: To isolate SV2A from a complex protein mixture (e.g., brain lysate) and confirm its identity and presence.
Materials:
-
Antibodies: Primary antibody specific for SV2A (for both immunoprecipitation and Western blotting), appropriate secondary antibody conjugated to an enzyme (e.g., HRP).
-
Lysis Buffer: RIPA buffer or a similar buffer containing detergents and protease inhibitors.
-
Beads: Protein A/G agarose or magnetic beads.
-
Apparatus: SDS-PAGE equipment, Western blotting transfer system, imaging system for chemiluminescence detection.
Procedure:
-
Cell/Tissue Lysis:
-
Homogenize brain tissue or lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary anti-SV2A antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SV2A antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Figure 3: Workflow for the immunoprecipitation and Western blot analysis of SV2A.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general steps for recording synaptic currents from neurons in brain slices to assess the effect of this compound on neurotransmission, based on methods from relevant literature.[9][10][13]
Objective: To measure the effect of this compound on excitatory (glutamatergic) and/or inhibitory (GABAergic) synaptic transmission.
Materials:
-
Brain Slices: Acutely prepared hippocampal or cortical slices from rodents.
-
Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with carbogen (95% O₂, 5% CO₂).
-
Intracellular Solution: For filling the patch pipette, containing salts, a pH buffer, and an energy source (e.g., ATP, GTP).
-
Pharmacological Agents: this compound, receptor antagonists (e.g., for isolating specific synaptic currents).
-
Apparatus: Vibrating microtome, recording chamber, microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system.
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut brain slices (e.g., 300-400 µm thick) using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Identify neurons for recording (e.g., pyramidal cells in the hippocampus) using DIC optics.
-
Approach a neuron with a glass micropipette filled with intracellular solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers).
-
Bath-apply this compound at the desired concentration and continue recording.
-
Wash out the drug to observe any reversal of its effects.
-
Record other parameters as needed, such as miniature EPSCs (in the presence of tetrodotoxin to block action potentials) or paired-pulse ratio.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of synaptic currents before, during, and after drug application.
-
Perform statistical analysis to determine the significance of any observed effects.
-
Conclusion and Future Directions
The identification of SV2A as the specific molecular target of this compound has marked a significant advancement in the field of epilepsy research and treatment. The mechanism, centered on the modulation of synaptic vesicle function and a consequent reduction in aberrant neurotransmitter release, provides a clear rationale for its anticonvulsant properties. The quantitative data on binding affinities and the effects on synaptic transmission, along with the detailed experimental protocols provided herein, offer a robust framework for further investigation.
Future research will likely focus on several key areas:
-
Elucidating the precise downstream signaling events following this compound binding to SV2A.
-
Investigating the role of SV2A in different neuronal subtypes and its contribution to the differential effects of this compound on excitatory and inhibitory neurotransmission.
-
Leveraging the structural understanding of the this compound-SV2A interaction for the rational design of novel, more potent, and selective SV2A modulators for epilepsy and other neurological disorders.
This in-depth technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our understanding of this compound's mechanism of action and to the development of next-generation therapeutics targeting the SV2A protein.
References
- 1. researchgate.net [researchgate.net]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Seletracetam - Wikipedia [en.wikipedia.org]
- 9. This compound inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]
- 11. This compound inhibits oligomeric Aβ-induced glutamate release from human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. scbt.com [scbt.com]
Levetiracetam: An In-Depth Examination of Molecular Targets Beyond SV2A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam (LEV) is a widely prescribed second-generation anti-epileptic drug, valued for its broad-spectrum efficacy and favorable safety profile.[1][2] While its primary and most well-characterized mechanism of action is the binding to the synaptic vesicle glycoprotein 2A (SV2A), a growing body of evidence suggests that LEV's therapeutic effects may be attributable to a wider range of molecular interactions.[2] This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond SV2A, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved signaling pathways. Understanding these non-SV2A targets is crucial for a complete comprehension of LEV's pharmacodynamics and for the development of novel therapeutics with improved efficacy and specificity.
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the available quantitative data on this compound's interactions with its primary target, SV2A, and various non-SV2A molecular targets.
| Target | Parameter | Value | Species/System | Reference |
| SV2A | Ki | 1.6 µmol/L | Rat Brain |
Table 1: Binding Affinity of this compound for SV2A. This table presents the inhibitor constant (Ki) of this compound for its primary molecular target, the synaptic vesicle glycoprotein 2A (SV2A).
| Target | Parameter | Value | Cell Type/Tissue | Reference |
| N-type Ca2+ channels | IC50 | 14.7 µM | Primary hippocampal neurons | |
| High-Voltage Activated (HVA) Ca2+ currents | % Inhibition | ~18% | Freshly isolated CA1 hippocampal neurons | [1] |
| N-type Ca2+ channels (selective effect) | Max % Inhibition | ~37% | CA1 pyramidal hippocampal neurons | [1] |
| P/Q-type HVA Ca2+ currents | Partial reduction | Not specified | Acutely isolated neocortical neurons (at 100 µM LEV) | [2] |
| L-type Ca2+ channels | Potent inhibition | Not specified | Hippocampal CA3 neurons from spontaneously epileptic rats | [2] |
Table 2: this compound's Effects on Voltage-Gated Calcium Channels. This table summarizes the inhibitory concentration (IC50) and percentage of inhibition of this compound on various types of high-voltage-activated calcium channels.
| Target System | Parameter | Effect | LEV Concentration | In Vivo/In Vitro Model | Reference |
| Glutamatergic Neurotransmission | Inhibition of evoked EPSCAMPA and EPSCNMDA | ~80% reduction | 100 µM | Granule cells of the dentate gyrus | [3] |
| Glutamatergic Neurotransmission | Decrease in mEPSC amplitude and frequency | Significant | 5-200 µM | Cultured cortical neurons | [4] |
| GABAergic Neurotransmission | Reversal of β-carboline and zinc inhibition of GABA-gated currents | EC50 = 1-10 µM | Cultured cerebellar granule, hippocampal, and spinal neurons | [5] |
Table 3: Modulation of Excitatory and Inhibitory Neurotransmission by this compound. This table outlines the effects of this compound on glutamatergic and GABAergic signaling, key components of neuronal excitability.
| Cytokine | Dose of LEV | Percentage Reduction | Model | Reference |
| IL-1β | 50 mg/kg | 25% | Hepatic Encephalopathy in mice | [6] |
| IL-1β | 100 mg/kg | 39% | Hepatic Encephalopathy in mice | [6] |
| IL-6 | 50 mg/kg | 28% | Hepatic Encephalopathy in mice | [6] |
| IL-6 | 100 mg/kg | 30% | Hepatic Encephalopathy in mice | [6] |
| TNF-α | 50 mg/kg | 20% | Hepatic Encephalopathy in mice | [6] |
| TNF-α | 100 mg/kg | 25% | Hepatic Encephalopathy in mice | [6] |
| IFN-γ | 50 mg/kg | 31% | Hepatic Encephalopathy in mice | [6] |
| IFN-γ | 100 mg/kg | 42% | Hepatic Encephalopathy in mice | [6] |
Table 4: Anti-inflammatory Effects of this compound. This table details the percentage reduction of various pro-inflammatory cytokines following this compound treatment in a mouse model of hepatic encephalopathy.
| Enzyme/Complex | Effect of LEV (1,000 mg/kg) | Model | Reference |
| Glutathione | Significantly improved levels | Rat model of status epilepticus | [7] |
| Alpha-ketoglutarate dehydrogenase | Significantly improved activity | Rat model of status epilepticus | [7] |
| Aconitase | Significantly improved activity | Rat model of status epilepticus | [7] |
| Citrate synthase | Significantly improved activity | Rat model of status epilepticus | [7] |
| Complex I | Significantly improved activity | Rat model of status epilepticus | [7] |
Table 5: Neuroprotective Effects of this compound on Mitochondrial Function. This table shows the positive impact of high-dose this compound on the levels of reduced glutathione and the activity of key mitochondrial enzymes following status epilepticus in a rat model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflows of the experimental protocols described in the subsequent section.
Figure 1: this compound's Modulation of Glutamatergic Neurotransmission. This diagram illustrates how this compound can reduce excitatory signaling by inhibiting presynaptic P/Q-type calcium channels, thereby decreasing glutamate release, and potentially by directly modulating postsynaptic AMPA receptors.
Figure 2: this compound's Influence on GABAergic Inhibition. This diagram depicts this compound's ability to counteract the inhibitory effects of negative allosteric modulators on GABA-A receptors, thereby restoring or enhancing inhibitory neurotransmission.
Figure 3: Anti-Neuroinflammatory Action of this compound. This diagram illustrates the role of this compound in mitigating neuroinflammation by suppressing microglial activation and the subsequent production of pro-inflammatory cytokines.
Figure 4: A Generalized Experimental Workflow. This flowchart provides a high-level overview of the typical steps involved in the experimental protocols used to investigate the molecular targets of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's non-SV2A targets. It is important to note that specific parameters may require optimization based on the experimental setup and biological system under investigation.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Modulation
Objective: To measure the effect of this compound on high-voltage-activated (HVA) calcium channel currents in isolated neurons.
Materials:
-
Isolated neurons (e.g., rat hippocampal CA1 neurons)
-
External solution (in mM): 130 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)
-
This compound stock solution
-
Specific calcium channel blockers (e.g., ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type, nifedipine for L-type)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Prepare isolated neurons using standard enzymatic and mechanical dissociation methods.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Perfuse the neuron with the external solution.
-
Record baseline HVA calcium currents by applying depolarizing voltage steps from a holding potential of -80 mV.
-
Apply this compound at various concentrations (e.g., 1-200 µM) to the external solution and record the calcium currents again.[1]
-
To isolate specific calcium channel subtypes, apply selective blockers before and after this compound application.
-
Analyze the data to determine the percentage of current inhibition and, if possible, calculate the IC50 value.
In Vitro Assay for Modulation of GABA-gated Currents
Objective: To assess the ability of this compound to reverse the inhibition of GABA-A receptor-mediated currents by negative allosteric modulators.[5]
Materials:
-
Cultured neurons (e.g., cerebellar granule, hippocampal, or spinal neurons)
-
External solution (as above)
-
Internal solution (as above)
-
GABA stock solution
-
Negative allosteric modulators (e.g., zinc chloride, β-carbolines like DMCM)
-
This compound stock solution
-
Whole-cell patch-clamp setup
Procedure:
-
Culture neurons on glass coverslips.
-
Establish a whole-cell patch-clamp recording from a single neuron.
-
Apply a saturating concentration of GABA to elicit a maximal current response.
-
Apply a negative allosteric modulator at its IC50 concentration along with GABA to establish the level of inhibition.
-
Co-apply this compound at various concentrations with the negative modulator and GABA.
-
Record the GABA-gated currents in each condition.
-
Analyze the data to determine the extent to which this compound reverses the inhibition caused by the negative modulator and calculate the EC50 for this effect.
Cytokine Quantification by Immunoassay
Objective: To measure the effect of this compound on the levels of pro-inflammatory cytokines in brain tissue.
Materials:
-
Brain tissue homogenates from control and this compound-treated animals
-
Commercially available ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Procedure:
-
Induce a neuroinflammatory state in an animal model (e.g., through administration of lipopolysaccharide or induction of status epilepticus).
-
Treat a cohort of animals with this compound at desired doses.
-
Collect brain tissue at a specified time point and prepare tissue homogenates.
-
Perform the immunoassay according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with capture antibodies.
-
Adding tissue homogenates and standards.
-
Incubating with a detection antibody conjugated to an enzyme.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Measure the signal using a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare cytokine levels between control and this compound-treated groups.
Spectrophotometric Assay for Mitochondrial Enzyme Activity
Objective: To determine the effect of this compound on the activity of key mitochondrial enzymes.[7]
Materials:
-
Isolated mitochondria from brain tissue of control and this compound-treated animals.
-
Assay buffers and substrates specific for each enzyme (e.g., for Complex I: NADH, coenzyme Q1; for citrate synthase: acetyl-CoA, oxaloacetate, DTNB).
-
Spectrophotometer.
Procedure:
-
Isolate mitochondria from brain tissue using differential centrifugation.
-
Determine the protein concentration of the mitochondrial preparations.
-
For each enzyme assay, add a specific amount of mitochondrial protein to the respective assay buffer containing the necessary substrates.
-
Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculate the specific activity of each enzyme (e.g., in nmol/min/mg protein).
-
Compare the enzyme activities between mitochondria from control and this compound-treated animals.
Conclusion
While SV2A remains the primary and highest affinity target of this compound, a substantial and growing body of evidence points to a multifaceted mechanism of action involving several other molecular players. The modulation of voltage-gated calcium channels, the nuanced effects on both excitatory and inhibitory neurotransmission, the suppression of neuroinflammatory pathways, and the protection of mitochondrial function collectively contribute to this compound's robust anticonvulsant and neuroprotective properties.[2][7] A deeper understanding of these non-SV2A targets not only provides a more complete picture of this compound's pharmacology but also opens new avenues for the rational design of next-generation antiepileptic drugs with enhanced efficacy and potentially broader therapeutic applications. Further research is warranted to elucidate the precise binding affinities and the intricate interplay between these various molecular targets in both physiological and pathological states.
References
- 1. Selective blockade of N-type calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits glutamate transmission through presynaptic P-Q-type calcium channels on the g | British Pharmacological Society [bps.ac.uk]
- 4. Modulation of AMPA receptors in cultured cortical neurons induced by the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-epileptic drug this compound reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: antiepileptic properties and protective effects on mitochondrial dysfunction in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Levetiracetam in Preclinical Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levetiracetam (LEV) is a second-generation anti-epileptic drug (AED) distinguished by a unique mechanism of action and a favorable pharmacokinetic profile.[1][2] Unlike traditional AEDs, its primary target is the synaptic vesicle protein 2A (SV2A), where it modulates neurotransmitter release.[3][4] This document provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of this compound across various preclinical models. It summarizes key PK parameters, details common experimental methodologies, and visualizes its mechanism of action and typical experimental workflows. The data presented herein are crucial for designing and interpreting non-clinical safety and efficacy studies, and for informing clinical trial design.
Mechanism of Action
The exact mechanism of this compound's antiepileptic effect is not fully elucidated, but it is fundamentally different from other AEDs.[3] The cornerstone of its action is its specific and selective binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles and ubiquitous throughout the central nervous system.[3][5] SV2A is believed to play a crucial role in the exocytosis of synaptic vesicles and the modulation of synaptic transmission.[3]
By binding to SV2A, this compound is thought to modulate its function, reducing hypersynchronized epileptiform burst firing without affecting normal neuronal transmission.[3][6] This interaction appears to decrease the release of neurotransmitters, thereby preventing seizure propagation.[6][7] There is a strong correlation between the binding affinity of this compound and its derivatives to SV2A and their anticonvulsant potency in animal models.[5]
Secondary mechanisms that may contribute to its overall anticonvulsant action include the inhibition of N-type calcium channels and a reduction in intracellular calcium release.[4][8] It has also been shown to indirectly affect GABAergic neurotransmission, despite having no direct effect on GABAergic or glutamatergic receptors.[3][9]
Preclinical Pharmacokinetic Profiles
This compound generally exhibits favorable pharmacokinetic characteristics across preclinical species, including rapid and nearly complete oral absorption, minimal plasma protein binding, and elimination primarily through renal excretion of the unchanged drug.[1][10] Metabolism is not dependent on the hepatic cytochrome P450 (CYP450) system, which minimizes the risk of drug-drug interactions.[1][11] The major metabolic pathway is the enzymatic hydrolysis of the acetamide group to an inactive carboxylic acid metabolite.[11]
Rodents (Mouse and Rat)
In rodents, this compound is rapidly and almost completely absorbed after oral administration.[10] Brain-to-blood ratios of radioactivity increase over time following administration of radiolabeled this compound, indicating good penetration of the blood-brain barrier.[10] Elimination is predominantly via urine.[10]
| Parameter | Mouse (Oral) | Rat (Oral) | Rat (IP) |
| Dose | 25 mg/kg | 25 mg/kg | N/A |
| Tmax (h) | ~0.25 | ~0.5 | N/A |
| Bioavailability (F%) | ~100% | ~100% | N/A |
| Protein Binding | Not bound | Not bound | Not bound |
| Clearance (CL) | N/A | N/A | 112 ml/h/kg[12] |
| Volume of Distribution (Vd) | N/A | N/A | 293 ml/kg[12] |
| Primary Excretion Route | Urine (~81% of dose)[10] | Urine (~93% of dose)[10] | Urine |
| Data compiled from multiple sources.[10][12] | |||
| Table 1: Pharmacokinetic Parameters of this compound in Rodents. |
Rabbit
Similar to other species, this compound is well-absorbed orally in rabbits and does not bind to plasma proteins. The primary route of elimination is renal excretion.[10]
| Parameter | Rabbit (Oral) |
| Dose | 25 mg/kg |
| Tmax (h) | ~1.0 |
| Bioavailability (F%) | ~100% |
| Protein Binding | Not bound |
| Primary Excretion Route | Urine (~87% of dose) |
| Data from Strolin Benedetti M, et al., 2004.[10] | |
| Table 2: Pharmacokinetic Parameters of this compound in Rabbits. |
Dog
The dog is a frequently used model for this compound pharmacokinetics. The drug is well-tolerated and shows rapid absorption with a short half-life, often necessitating dosing every 8 hours for immediate-release formulations to maintain plasma concentrations within the therapeutic range established for humans.[13][14] The oral bioavailability is approximately 100%.[15][16]
| Parameter | Single Oral Dose (IR) | Multiple Oral Doses (IR) | Single Oral Dose (ER) | IV Administration |
| Dose | ~21.7 mg/kg[14] | ~21 mg/kg, q8h[14] | 500 mg/dog[16][17] | 30 mg/kg[17] |
| Tmax (h) | 0.62[13] | ~1.0[13] | 3-8[16] | N/A |
| Cmax (µg/mL) | N/A | N/A | Lower than IR[16] | N/A |
| T½ (h) | 2.87 ± 0.21[14] | 3.59 ± 0.82[14] | 4-5[16] | N/A |
| AUC (h·µg/mL) | 268.5 ± 56.3[14] | 289.3 ± 51.7[14] | N/A | N/A |
| Bioavailability (F%) | ~100%[16] | N/A | ~100%[16] | 100% (by definition) |
| Primary Excretion Route | Urine (~50-89% of dose)[15] | Urine | Urine | Urine |
| Data compiled from multiple sources.[13][14][15][16][17] IR: Immediate-Release, ER: Extended-Release. | ||||
| Table 3: Pharmacokinetic Parameters of this compound in Dogs. |
Experimental Protocols & Methodologies
Standardized protocols are essential for generating reliable and comparable preclinical PK data. The following sections outline a typical experimental design for a pharmacokinetic study of this compound.
Animal Models
-
Species: Healthy adult dogs (e.g., Beagle) or rodents (e.g., Sprague-Dawley rats) are commonly used.[13][18]
-
Housing: Animals are housed in controlled environments with standard light-dark cycles and access to food and water, though food is often withheld for a period (e.g., 12 hours) before oral drug administration to ensure consistent absorption.[13][19]
-
Catheterization: For serial blood sampling, a catheter is often surgically placed in a major vein (e.g., cephalic or jugular vein) under aseptic conditions, typically 24 hours before the study begins.[13][19]
Drug Administration
-
Oral (PO): this compound tablets or a prepared solution are administered orally (PO), often via gavage for rodents or within a small amount of food for dogs.[13][20] Doses typically range from 20-30 mg/kg.[14][17]
-
Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, this compound is administered as an IV infusion over a short period (e.g., 15 minutes).[17][21][22] The IV solution is typically diluted in a compatible vehicle like 0.9% sterile saline.[21][22]
Sample Collection and Processing
-
Matrix: Blood is the primary matrix collected.
-
Time Points: Samples are collected at predefined time points to accurately capture the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours).[19]
-
Processing: Blood samples are allowed to clot to yield serum or collected in anticoagulant tubes to yield plasma. Samples are then centrifuged (e.g., at 1,489 x g for 10 minutes), and the resulting serum or plasma is harvested and immediately stored at -80°C until analysis to ensure analyte stability.[19]
Bioanalytical Method
-
Technique: this compound concentrations in plasma or serum are most commonly quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[12][18]
-
Standardization: The method involves creating a calibration curve using standard solutions of known this compound concentrations. An internal standard (e.g., clonazepam) is added to all samples to account for variations in sample processing and instrument response.[19]
Pharmacokinetic Analysis
-
Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software. A non-compartmental analysis is common, though one- or two-compartment models are also used.[12][14]
-
Parameters Calculated: Key parameters derived from the analysis include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), T½ (elimination half-life), CL (clearance), and Vd (volume of distribution). Bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from IV administration.
References
- 1. Pharmacokinetic profile of this compound: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is this compound Different from Other Antiepileptic Drugs? this compound and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics and metabolism of this compound, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. This compound pharmacokinetics in healthy dogs following oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Single‐Dose Pharmacokinetics of a Compounded this compound Formulation and Bioequivalence to a Commercial Formulation in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Single-Dose Pharmacokinetics of a Compounded this compound Formulation and Bioequivalence to a Commercial Formulation in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. avmajournals.avma.org [avmajournals.avma.org]
- 21. droracle.ai [droracle.ai]
- 22. accessdata.fda.gov [accessdata.fda.gov]
Synthesis and Characterization of Novel Levetiracetam Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of novel analogs of Levetiracetam, a widely used antiepileptic drug. This document details synthetic methodologies, presents key characterization data in a comparative format, and outlines the essential experimental protocols for preclinical assessment.
Introduction
This compound (LEV), marketed under the brand name Keppra®, is a second-generation antiepileptic drug (AED) with a unique mechanism of action and a favorable safety profile.[1][2] Unlike traditional AEDs that primarily target voltage-gated ion channels or GABAergic neurotransmission, this compound's primary molecular target is the synaptic vesicle glycoprotein 2A (SV2A).[3][4][5] This protein is integral to the regulation of neurotransmitter release through its involvement in synaptic vesicle exocytosis.[5][6] The correlation between the binding affinity of this compound and its analogs to SV2A and their anticonvulsant potency is well-established, making SV2A a critical target for the development of new antiepileptic therapies.[3][4]
The development of novel this compound analogs is driven by the pursuit of enhanced efficacy, improved pharmacokinetic properties, and a broader spectrum of activity, potentially extending to neuroprotection and treatment for other neurological disorders like Alzheimer's disease.[7] Structural modifications to the core pyrrolidinone scaffold of this compound have led to the discovery of potent derivatives, including Brivaracetam and Seletracetam, which exhibit higher affinity for SV2A.[8] This guide will explore the synthetic strategies employed to create such analogs, the analytical techniques used for their characterization, and the pharmacological assays to determine their potential as next-generation anticonvulsants.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows strategies adapted from the established synthetic routes for this compound itself. These can be broadly categorized into asymmetric synthesis and racemic synthesis followed by chiral resolution.[9] A common approach involves the modification of the side chain attached to the pyrrolidinone ring, as this has been shown to significantly influence SV2A binding affinity and anticonvulsant activity.
General Synthetic Scheme
A representative synthetic workflow for generating this compound analogs is depicted below. This process typically starts with a chiral pyrrolidinone derivative, which is then alkylated or acylated to introduce the desired side chain, followed by amidation to yield the final product.
Experimental Protocol: Synthesis of a Representative Analog
This protocol describes a general method for the synthesis of a this compound analog, starting from (S)-2-aminobutanamide hydrochloride and 4-chlorobutyryl chloride.
Materials:
-
(S)-2-aminobutanamide hydrochloride
-
4-chlorobutyryl chloride
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A solution of (S)-2-aminobutanamide hydrochloride in acetonitrile is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath to approximately 10°C.
-
Acylation: A solution of 4-chlorobutyryl chloride in acetonitrile is added dropwise to the cooled mixture, ensuring the temperature is maintained below 20°C. The reaction is stirred for 2 hours.
-
Cyclization: The temperature of the reaction mixture is raised to 30°C, and a solution of sodium hydroxide is added. The mixture is stirred for an additional 2-3 hours to facilitate cyclization.
-
Work-up and Extraction: The resulting suspension is filtered, and the filtrate is evaporated under reduced pressure to yield a crude product. The crude product is then redissolved in ethyl acetate and washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude this compound analog.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot ethyl acetate, to afford the final product with high purity.
Characterization of this compound Analogs
The structural confirmation and purity assessment of newly synthesized this compound analogs are conducted using a suite of standard analytical techniques.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compounds.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the analogs.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as the amide and lactam carbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds and to separate enantiomers if a racemic synthesis was performed.[10]
Physicochemical Properties
Key physicochemical properties such as melting point, solubility, and lipophilicity (logP) are determined to predict the drug-like characteristics of the novel analogs.
Pharmacological Evaluation
The pharmacological assessment of novel this compound analogs involves in vitro binding assays to determine their affinity for SV2A and in vivo studies in animal models of epilepsy to evaluate their anticonvulsant efficacy and neurotoxicity.
In Vitro SV2A Binding Assay
Objective: To determine the binding affinity of novel analogs to the SV2A protein.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rat or mouse cortex) is homogenized in a buffered solution and centrifuged to isolate the crude synaptic membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand with high affinity for SV2A (e.g., [³H]-ucb 30889) and varying concentrations of the test compound (the novel analog).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of the analog for SV2A.
In Vivo Anticonvulsant Efficacy and Neurotoxicity
Models:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.
-
6-Hertz (6Hz) Seizure Model: A model for therapy-resistant partial seizures.
-
Audiogenic Seizure-Susceptible Mice: A genetic model of epilepsy.[4]
-
Kindling Model: A model of chronic epilepsy where repeated sub-convulsive electrical stimulation leads to persistent seizure susceptibility.[11]
Protocol (General):
-
Animal Dosing: Groups of mice or rats are administered the test compound, typically via intraperitoneal (i.p.) injection, at various doses.
-
Seizure Induction: At the time of peak effect of the drug, seizures are induced using the appropriate method for the chosen model (e.g., electrical stimulation for MES and 6Hz, injection of a chemoconvulsant for scPTZ).
-
Efficacy Assessment: The ability of the compound to prevent or delay the onset of seizures is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated.[11][12]
-
Neurotoxicity Assessment (Rotarod Test): The motor-impairing effects of the compounds are assessed using the rotarod test. The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is determined.
-
Protective Index (PI): The therapeutic window of the compound is estimated by calculating the Protective Index (PI = TD50 / ED50). A higher PI indicates a better safety profile.
Data Presentation
The following tables summarize key quantitative data for this compound and some of its notable analogs.
Table 1: SV2A Binding Affinity of this compound and Analogs
| Compound | SV2A Binding Affinity (pIC50) | Reference |
| This compound (LEV) | ~6.0 | [8] |
| Brivaracetam (BRV) | ~7.2 | [8] |
| Seletracetam (SEL) | ~7.5 | [8] |
| UCB 30889 | ~7.8 | [8] |
Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models
| Seizure Model | Animal | ED50 (mg/kg, i.p.) | Reference |
| Kindled Mice (electrical) | Mouse | 7 | [11] |
| Kindled Mice (PTZ) | Mouse | 36 | [11] |
| Pilocarpine-induced | Mouse | 7 | [11] |
| Kainic acid-induced | Rat | 54 (minimum active dose) | [11] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mechanism of action is its binding to SV2A, which modulates the protein's function. This interaction is thought to reduce neurotransmitter release, particularly during periods of high neuronal activity, thereby preventing seizure propagation.[5] Downstream effects may include the modulation of calcium homeostasis and indirect effects on the GABAergic system.[13]
Experimental Workflow for Analog Development
The process of developing and evaluating novel this compound analogs follows a logical progression from chemical synthesis to biological testing.
Conclusion
The synthesis and characterization of novel this compound analogs represent a promising avenue for the discovery of new antiepileptic drugs with improved therapeutic profiles. By targeting the SV2A protein, these compounds offer a distinct mechanism of action that can be optimized through targeted chemical modifications. The systematic approach of synthesis, detailed characterization, and rigorous pharmacological evaluation outlined in this guide provides a framework for researchers and drug development professionals to advance the field of epilepsy treatment. Future work will likely focus on developing analogs with even higher affinity and selectivity for SV2A, as well as exploring their potential in other neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. iris.univpm.it [iris.univpm.it]
- 7. Novel this compound Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Production Process of this compound: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Levetiracetam's Influence on Neuronal Plasticity and Epileptogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Levetiracetam (LEV) is a second-generation anti-epileptic drug (AED) distinguished by a novel mechanism of action centered on its binding to the synaptic vesicle protein 2A (SV2A).[1][2] This interaction initiates a cascade of downstream effects that modulate neurotransmitter release, influence intracellular calcium homeostasis, and ultimately impact neuronal plasticity and the process of epileptogenesis. This technical guide provides an in-depth examination of LEV's molecular and cellular mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. The evidence suggests that beyond its anticonvulsant properties, LEV possesses anti-epileptogenic or disease-modifying potential by attenuating the pathological synaptic remodeling that underlies the development of epilepsy.[3][4]
Core Mechanism of Action: SV2A Binding and Modulation of Neurotransmission
The primary molecular target of this compound is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in the vesicles of nearly all synaptic terminals.[2][5] SV2A is crucial for the proper regulation of action potential-dependent neurotransmitter release.[6] LEV's binding to SV2A is both necessary and sufficient for its anticonvulsant effects.[2] This interaction is believed to modulate the function of SV2A, possibly by affecting its interaction with other presynaptic proteins like the calcium sensor synaptotagmin, thereby influencing the synaptic vesicle cycle.[7][8] The ultimate effect is a reduction in excitatory neurotransmission, particularly by modulating presynaptic P/Q-type voltage-dependent calcium channels to decrease glutamate release.[9]
Signaling Pathway: this compound and Presynaptic Modulation
The following diagram illustrates the proposed signaling cascade initiated by this compound at the presynaptic terminal.
Caption: this compound's primary mechanism at the presynaptic terminal.
Influence on Neuronal Plasticity
Neuronal plasticity, the ability of neural networks to change through growth and reorganization, is a double-edged sword. While essential for learning and memory, aberrant plasticity can lead to the hyperexcitable circuits that characterize epilepsy.[9][10] this compound has been shown to favorably modulate these processes.
Gene Expression
In animal models of epilepsy, such as amygdala-kindling, seizures induce the expression of numerous genes related to synaptic plasticity and remodeling.[4][11] this compound (40 mg/kg) has been shown to attenuate the kindling-induced increase in mRNA expression of these genes in the hippocampus.[4][12] This effect is linked to its ability to shorten the afterdischarge (AD) duration, suggesting LEV prevents the "all-or-none" induction of genes involved in establishing long-term pathological synaptic changes.[4][12]
Synaptic Transmission and Long-Term Potentiation (LTP)
Chronic epilepsy can lead to decreased basal synaptic transmission.[13] Studies in the lithium-pilocarpine rat model show that this compound treatment (54 mg/kg) can restore basal synaptic transmission and paired-pulse facilitation ratios in CA3-CA1 synapses.[11][13] However, its effect on restoring impaired long-term potentiation (LTP), a cellular correlate of learning and memory, is less clear, with some studies showing no significant restoration in the dentate gyrus of epileptic rats.[6][14]
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from preclinical and clinical studies.
Table 1: Effects of this compound on Presynaptic Protein Expression in Rat Cerebral Cortex
| Protein | Function | Change with LEV Treatment | Citation |
|---|---|---|---|
| SV2A | LEV Binding Target | No significant change | [15] |
| SV2B | SV2 Isoform | No significant change | [15] |
| Synaptotagmin-1 (SYT1) | Ca2+ Sensor | 77.10% ± 4.23% of control | [15] |
| VGLUT1 | Vesicular Glutamate Transporter | 68.81% ± 5.24% of control | [15] |
| VGAT | Vesicular GABA Transporter | 77.33% ± 4.77% of control | [15] |
| Synapsin II | Vesicle Clustering | 73.79% ± 1.62% of control |[15] |
Table 2: Efficacy of this compound in Pivotal Clinical Trials (Refractory Partial-Onset Seizures)
| LEV Dose | Median % Reduction in Seizure Frequency (vs. Placebo) | Responder Rate (≥50% Reduction) | Citation |
|---|---|---|---|
| 1,000 mg/day | 17.1% - 26.1% | 20.8% - 37.1% | [16] |
| 2,000 mg/day | 21.4% | 35.2% | [16] |
| 3,000 mg/day | 23.0% - 30.1% | 39.4% - 39.6% |[16] |
Impact on Epileptogenesis
Epileptogenesis is the process by which a normal brain develops epilepsy, involving a cascade of changes including neuronal death, axonal sprouting, and the formation of hyperexcitable circuits.[9][10] this compound has shown potential to interfere with this process, though results can vary depending on the experimental model.[3]
Modulation of Intracellular Calcium
Disturbances in Ca2+ homeostasis are strongly implicated in epileptogenesis.[9][10] Brain injury can trigger sustained elevations in intracellular Ca2+, leading to changes in gene expression that underlie abnormal synaptic plasticity.[9] this compound has been shown to reduce intra-neuronal Ca2+ levels by inhibiting ryanodine and IP3 receptor-dependent Ca2+ release from the endoplasmic reticulum.[10] This effect on Ca2+ homeostasis is considered a key part of its anti-epileptogenic potential.[9]
Influence on Mossy Fiber Sprouting
Mossy fiber sprouting, the aberrant growth of dentate granule cell axons, creates new recurrent excitatory circuits in the hippocampus and is a hallmark of temporal lobe epilepsy.[13][17] While this compound has been shown to restore some measures of synaptic plasticity, studies indicate it does not significantly affect epilepsy-induced mossy fiber sprouting in the dentate gyrus.[11][13] This suggests that while mossy fiber sprouting is a consistent pathological finding, its direct role in seizure generation may be complex, and LEV's anti-epileptogenic effects may occur through other pathways.[18][19]
Adenosinergic Pathway Modulation
Recent studies suggest LEV may also exert its anti-epileptogenic effects by modulating the adenosine system.[20] Docking studies predict a significant interaction between LEV and adenosine A1 receptors (A1Rs) and equilibrative nucleoside transporters-1 (ENT1).[20][21] In kindling models, LEV increased the gene expression of A1Rs and decreased the expression of ENT1, a transporter that re-uptakes adenosine into neurons.[20][21] This would lead to increased extracellular adenosine, which has an inhibitory effect on neuronal activity.
Caption: Logical flow from molecular targets to anti-epileptogenic effects.
Key Experimental Protocols
Reproducibility and understanding of scientific findings require detailed methodologies. Below are summarized protocols for key experimental models used to study this compound.
Amygdala-Kindling Rat Model of Epilepsy
This model is used to study the development of seizures and activity-dependent synaptic plasticity.[4]
-
Animals: Male Wistar rats are typically used.
-
Surgery: Under anesthesia, a bipolar electrode is implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, rats receive a brief (e.g., 1-second) electrical stimulation once daily. The current is set just above the afterdischarge (AD) threshold.
-
Seizure Scoring: Behavioral seizure severity is scored after each stimulation, often using Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized convulsions). A rat is considered "kindled" after exhibiting several Stage 5 seizures.
-
Drug Administration: this compound (e.g., 40 mg/kg, i.p.) or vehicle (saline) is administered at a set time (e.g., 30-60 minutes) before each daily stimulation.[4]
-
Outcome Measures:
-
Behavioral: Seizure stage, AD duration recorded via EEG.
-
Molecular: At the end of the experiment, brain tissue (e.g., hippocampus) is dissected for analysis of gene or protein expression using quantitative RT-PCR or Western blotting.[4]
-
In Vitro Electrophysiology (Hippocampal Slices)
This protocol is used to assess direct effects on synaptic transmission and plasticity.[22]
-
Slice Preparation: Animals (e.g., mice or rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.
-
Drug Application: this compound is applied via the perfusing aCSF at a known concentration (e.g., 10-100 µM).
-
Plasticity Induction:
-
Paired-Pulse Facilitation (PPF): Two stimuli are delivered in quick succession (e.g., 50 ms interval) to measure short-term plasticity.
-
Long-Term Potentiation (LTP): A stable baseline of fEPSPs is recorded, followed by a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz for 1 second). The potentiation of the fEPSP slope is then monitored for at least 60 minutes.
-
-
Data Analysis: The slope of the fEPSP is measured to quantify synaptic strength. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.
Caption: Experimental workflow for the amygdala-kindling epilepsy model.
Conclusion
This compound's mechanism of action, centered on its unique binding to SV2A, provides a multifaceted approach to seizure control and the potential modification of epileptogenesis. By modulating presynaptic neurotransmitter release, restoring calcium homeostasis, and attenuating the expression of genes involved in pathological synaptic remodeling, LEV demonstrates effects beyond simple seizure suppression. While its impact on structural changes like mossy fiber sprouting appears limited, its influence on the functional and molecular aspects of neuronal plasticity is significant. The data strongly suggest that LEV interferes with the network-level changes that drive the development of epilepsy, making it a continued subject of interest for disease-modifying therapies in neurology. Further research into its modulation of the adenosinergic system and other novel pathways will continue to refine our understanding of its full therapeutic potential.
References
- 1. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiepileptogenesis Therapy with this compound: Data from Kindling versus Status Epilepticus Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 10. Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain Neuroplasticity after Treatment with Antiseizure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of this compound on hippocampal CA1 synaptic plasticity and molecular changes in the dentate gyrus in epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | this compound Affects Differentially Presynaptic Proteins in Rat Cerebral Cortex [frontiersin.org]
- 16. Efficacy of this compound: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Signaling Pathways and Cellular Mechanisms Regulating Mossy Fiber Sprouting in the Development of Epilepsy [frontiersin.org]
- 18. Mossy Fiber Sprouting in the Epileptic Brain: Taking on the Lernaean Hydra - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-dose rapamycin blocks mossy fiber sprouting but not seizures in a mouse model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound ameliorates epileptogenesis by modulating the adenosinergic pathway in a kindling model of epilepsy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound suppresses neuronal network dysfunction and reverses synaptic and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Levetiracetam in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam (LEV) is a widely used antiepileptic drug (AED) with a unique mechanism of action, primarily involving the binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2][3][4] This interaction is thought to modulate neurotransmitter release and reduce neuronal hyperexcitability.[3][4][5] Unlike traditional AEDs that often target ion channels or neurotransmitter receptors directly, LEV's distinct profile makes it a valuable tool in epilepsy research.[3][4] Rodent models are crucial for studying the pathophysiology of epilepsy and for the preclinical evaluation of AEDs like this compound. These models allow for the investigation of efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic relationships.
This document provides a comprehensive overview of this compound dosage and administration in various rodent models of epilepsy, complete with detailed protocols and summarized data for practical application in a research setting.
Mechanism of Action: The Role of SV2A
This compound's primary binding site is the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the membrane of synaptic vesicles and involved in the regulation of neurotransmitter release.[1][2] The binding of LEV to SV2A is stereoselective and correlates strongly with its anticonvulsant potency.[2] While the precise downstream effects are still under investigation, the leading hypothesis is that LEV modulates SV2A function, leading to a decrease in abnormal, synchronized neuronal firing that characterizes seizures, without affecting normal neurotransmission.[3][4]
Additional proposed mechanisms that may contribute to LEV's antiepileptic effects include the inhibition of N-type and P/Q-type calcium channels, modulation of GABAergic and glutamatergic systems, and a reduction in intracellular calcium release.[1][3][4][6]
Caption: this compound binds to SV2A, modulating neurotransmitter release.
Pharmacokinetics in Rodents
This compound exhibits favorable pharmacokinetic properties in rodents, characterized by rapid and nearly complete oral absorption.[7][8][9] It does not bind significantly to plasma proteins and is poorly metabolized, with the majority of the drug excreted unchanged in the urine.[7][8][10] This profile minimizes the potential for drug-drug interactions.
| Parameter | Mouse | Rat | Reference(s) |
| Oral Bioavailability | ~100% | ~100% | [7][8][9] |
| Plasma Protein Binding | <10% | <10% | [10] |
| Primary Metabolism | Minimal; hydrolysis of amide group | Minimal; hydrolysis of amide group | [7][8] |
| Primary Excretion Route | Urine (~81% of dose) | Urine (~93% of dose) | [7][8][10] |
| Brain Penetration | Readily crosses blood-brain barrier | Readily crosses blood-brain barrier | [7][8] |
Dosage and Administration in Rodent Epilepsy Models
The effective dose of this compound varies significantly depending on the rodent species, the specific epilepsy model, and the route of administration. The following table summarizes effective doses reported in the literature for common models.
| Epilepsy Model | Species | Route | Effective Dose (ED₅₀ or Active Dose) | Reference(s) |
| Kindling (Corneal/Amygdala) | Mouse | i.p. | 7-36 mg/kg | [11] |
| Kindling (Hippocampal) | Rat | i.p. | Not specified, used for testing | [12] |
| Pilocarpine-induced Seizures | Mouse | i.p. | 7 mg/kg | [11] |
| Kainic Acid-induced Seizures | Rat | i.p. | 54 mg/kg (minimum active dose) | [11] |
| Pilocarpine-induced Status Epilepticus | Rat | i.v. | 400-1200 mg/kg (attenuates seizures) | [13][14] |
| Audiogenic Seizures | Rat | i.p. | 5.4-96 mg/kg (dose-dependent) | [15] |
| Genetic Absence Epilepsy (GAERS) | Rat | i.p. | 5.4 mg/kg (marked suppression) | [15] |
| Pentylenetetrazol (PTZ) - Submaximal | Rat | i.p. | 108 mg/kg (increases seizure latency) | [16] |
Note: i.p. = intraperitoneal; i.v. = intravenous. ED₅₀ is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Below are detailed protocols for two common rodent models used to evaluate the efficacy of this compound.
Protocol 1: Pilocarpine-Induced Status Epilepticus in Rats
This protocol establishes a model of temporal lobe epilepsy characterized by prolonged seizure activity (status epilepticus, SE). It is useful for testing the efficacy of compounds in terminating ongoing seizures. This protocol is adapted from methodologies described in literature.[13][14]
Caption: Workflow for testing this compound in the rat pilocarpine model.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Lithium Chloride (LiCl), sterile solution
-
Pilocarpine hydrochloride, sterile solution
-
This compound for injection or vehicle control (e.g., sterile saline)
-
EEG recording equipment (optional, for electrographic seizure confirmation)
-
Behavioral observation chamber
Procedure:
-
Animal Preparation: Allow rats to acclimatize to the facility for at least one week prior to the experiment. If performing EEG, surgically implant electrodes into the hippocampus or for scalp recording one week before induction.[13]
-
Pre-treatment: Administer Lithium Chloride (127 mg/kg, i.p.) 18-24 hours prior to pilocarpine. This step potentiates the convulsant effect of pilocarpine and reduces mortality.[13]
-
Seizure Induction: Administer pilocarpine (30-60 mg/kg, i.p.). The dose may require optimization based on the rat strain and supplier.
-
Behavioral Observation: Continuously monitor the animals for seizure development. Seizures are typically scored using the Racine scale, where Stage 3 (forelimb clonus) and Stage 5 (rearing and falling) indicate severe, generalized seizures.
-
Drug Administration: Once an animal has been in continuous Stage 3-5 seizure activity (status epilepticus) for a predetermined time (e.g., 10 or 30 minutes), administer a single bolus of this compound (e.g., 800-1200 mg/kg, i.v.) or vehicle.[13][14]
-
Post-treatment Monitoring: Record the time to seizure cessation or attenuation. Continue to monitor behavior and/or EEG to determine the duration of the effect.
-
Endpoint and Analysis: 24 hours after SE onset, animals can be euthanized and brains collected for histological analysis (e.g., TUNEL staining) to assess neuroprotection.[13][14] Compare seizure duration and neuronal injury between LEV-treated and vehicle-treated groups.
Protocol 2: Amygdala Kindling in Rats
The kindling model represents a chronic model of epilepsy where repeated sub-convulsive electrical stimuli lead to a permanent state of increased seizure susceptibility. It is considered a model of focal epilepsy with secondary generalization and is highly predictive of clinical efficacy. This protocol is based on descriptions of kindling procedures.[12]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
Electrical stimulator
-
This compound or vehicle control
-
Behavioral observation chamber
Procedure:
-
Electrode Implantation: Anesthetize the rat and, using a stereotaxic frame, surgically implant a bipolar electrode into the basolateral amygdala. Allow at least one week for recovery.
-
Determination of Afterdischarge Threshold (ADT): Place the rat in the observation chamber. Deliver a 1-second train of constant current, 60 Hz sine waves, starting at a low current (e.g., 25 µA). Increase the current in small increments with a 1-minute interval until an afterdischarge (a burst of spike activity on the EEG lasting >5 seconds) is elicited. The lowest current that elicits an ADT is the threshold.
-
Kindling Acquisition:
-
Once daily, stimulate the rat at its ADT or a slightly supra-threshold current (e.g., 200 µA) for 1-2 seconds.[12]
-
Observe and score the resulting behavioral seizure according to the Racine scale.
-
Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (fully kindled state) for at least 3 consecutive days. This process typically takes 2-3 weeks.
-
-
Drug Testing:
-
Once a stable, fully kindled state is achieved, begin drug testing.
-
On a test day, administer this compound (e.g., 7-36 mg/kg, i.p.) or vehicle at a set time before electrical stimulation (e.g., 30 minutes).[11]
-
Deliver the electrical stimulation and record the behavioral seizure score and the afterdischarge duration (ADD).
-
A "washout" period of at least 2-3 stimulation days (with no drug) should be allowed between different drug tests in a crossover design.
-
-
Data Analysis: Compare the seizure scores and afterdischarge durations in the this compound-treated sessions to the vehicle-treated sessions. A significant reduction indicates anticonvulsant activity.
Conclusion
This compound demonstrates a broad spectrum of activity across various acute and chronic rodent models of epilepsy. Its efficacy in models of both generalized and focal seizures, such as the GAERS and kindling models respectively, underscores its clinical utility.[11][15] The effective dose can range from as low as 5-10 mg/kg in some models to several hundred mg/kg in severe models like status epilepticus.[13][15] The protocols and data presented here provide a foundational resource for researchers aiming to utilize this compound as a tool or benchmark compound in preclinical epilepsy research. Careful consideration of the specific research question should guide the selection of the appropriate model, dose, and route of administration.
References
- 1. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacokinetics and metabolism of this compound, a new anti-epileptic agent, in mouse, rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound – Rat Guide [ratguide.com]
- 11. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous this compound in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravenous--Levetiracetam-in-the-Rat-Pilocarpine-Induced-Status-Epilepticus-Model--Behavioral--physiological-and-histological-studies [aesnet.org]
- 15. Effects of this compound, a novel antiepileptic drug, on convulsant activity in two genetic rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Investigating Levetiracetam in Combination with Other Antiepileptic Drugs (AEDs)
Introduction Levetiracetam (LEV) is a widely prescribed second-generation antiepileptic drug (AED) noted for its unique mechanism of action and favorable safety profile.[1][2] Its primary mode of action involves binding to the synaptic vesicle protein 2A (SV2A), which is crucial for modulating the release of neurotransmitters.[1][3] This distinct mechanism suggests a potential for synergistic or additive effects when combined with other AEDs that act on different molecular targets, such as ion channels or neurotransmitter systems.[4][5] For patients with refractory epilepsy, rational polytherapy—the combination of multiple AEDs—is a common clinical strategy.[4][5][6] These application notes provide an overview of preclinical and clinical research into LEV combination therapy, summarizing key quantitative findings and detailing relevant experimental protocols for researchers in pharmacology and drug development.
Mechanism of Action of this compound this compound's primary antiepileptic effect is mediated through its specific and saturable binding to the synaptic vesicle protein 2A (SV2A) in the brain.[1][7][8] This interaction is believed to stabilize synaptic transmission and reduce the abnormal neuronal firing that leads to seizures.[1] Unlike traditional AEDs, LEV does not primarily act on voltage-gated sodium channels or directly on GABAergic systems, contributing to its broad-spectrum efficacy.[1][8]
Beyond its primary target, LEV has been shown to modulate other neuronal systems, which may contribute to its overall anticonvulsant and neuroprotective properties:
-
Inhibition of Calcium Channels : Studies have demonstrated that LEV can inhibit high-voltage activated (HVA) N-type and P/Q-type calcium channels, reducing calcium influx and subsequent neurotransmitter release.[3][7][8][9]
-
Modulation of GABAergic and Glutamatergic Systems : LEV can reverse the effects of negative modulators of GABA- and glycine-gated currents.[7][8] It also indirectly reduces glutamatergic excitatory transmission.[9]
-
Anti-inflammatory Effects : LEV has been shown to decrease inflammatory responses, potentially through the regulation of the JAK2-STAT3 signaling pathway.[7]
Caption: this compound's primary mechanism of action.
Quantitative Data on this compound Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies involving this compound in combination with other commonly used AEDs.
Table 1: this compound (LEV) in Combination with Sodium Valproate (VPA)
| Study Type | Population / Model | Key Efficacy Outcome | Adverse Drug Reactions (ADRs) | Reference |
|---|---|---|---|---|
| Meta-Analysis (Clinical) | Pediatric Epilepsy Patients | Improved overall therapeutic effect (RR=1.24) compared to VPA alone or VPA + Topiramate. | Significantly reduced ADRs in the combination group (RR=0.54). | [10] |
| Clinical Trial | Pediatric Epilepsy Patients | Clinical efficacy in the LEV+VPA group was significantly better than in the VPA-only group. | The combination therapy did not increase clinical ADRs. | [11] |
| Clinical Study | Pediatric Epilepsy Patients | Combination therapy significantly lowered levels of inflammatory markers (IL-6, hs-CRP) and improved EEG. | Fewer adverse reactions and higher quality of life scores in the combination group. | [12] |
| Preclinical Review | Various Seizure Models | The protective activity of VPA was particularly enhanced by the addition of LEV. | Combinations were generally not associated with an exacerbation of side effects. |[4][5] |
Table 2: this compound (LEV) in Combination with Topiramate (TPM)
| Study Type | Population / Model | Key Efficacy Outcome | Other Notable Findings | Reference |
|---|---|---|---|---|
| Clinical Study | Children with Intractable Epilepsy | Total efficacy rate was higher in the LEV+TPM group than the TPM-only group. | Reduced inflammatory markers (IL-6, IL-1β) and improved immune and cognitive function. | [13][14] |
| Clinical Trial (Head-to-Head) | Korean Adults with Focal Epilepsy | LEV had a substantially higher 6-month seizure-freedom rate (35.8%) compared to TPM (22.3%). | Discontinuations due to adverse events were lower for LEV (7.9%) than TPM (12.7%). | [15] |
| Preclinical (Neurotoxicity) | Rotarod Test (Mice) | LEV significantly potentiated the motor coordination impairment of TPM, lowering its TD50 from 423 to 246 mg/kg. | This suggests a pharmacodynamic interaction, as brain concentrations of the drugs were not altered. |[16] |
Table 3: this compound (LEV) in Combination with Carbamazepine (CBZ)
| Study Type | Population / Model | Key Outcome | Interaction Type | Reference |
|---|---|---|---|---|
| Preclinical (Neurotoxicity) | Rotarod Test (Mice) | LEV potentiated the neurotoxic effects of CBZ, significantly decreasing its TD50 from 53.6 to 37.3 mg/kg. | Pharmacodynamic; no pharmacokinetic interaction was observed. | [16] |
| Preclinical (Efficacy) | Status Epilepticus (Rat Model) | The combination of sub-therapeutic doses of LEV and CBZ delayed the onset of seizure indices. | The combination treatment decreased markers of excitotoxicity and inflammation. | [17] |
| Clinical Review | Epilepsy Patients | CBZ, a potent enzyme inducer, can enhance the clearance of LEV, potentially reducing its plasma concentration by 20-30%. | Primarily Pharmacokinetic (enzyme induction) but pharmacodynamic interactions are also reported. |[18][19] |
Table 4: this compound (LEV) in Combination with Lamotrigine (LTG)
| Study Type | Population / Model | Key Efficacy Outcome | Other Notable Findings | Reference |
|---|---|---|---|---|
| Clinical Study | People with Epilepsy | The percentage of seizure-free patients was similar between LEV (28%) and LTG (29%) groups. | LTG showed a sustained improvement in mood scores (POMS) relative to LEV. | [20] |
| Clinical Review | Epilepsy Patients | LEV/LTG duotherapy was associated with at least 6 months of seizure freedom in patients with focal epilepsy. | No significant pharmacokinetic interaction is noted between the two drugs. | [21] |
| Preclinical Review | Various Seizure Models | LEV enhances the protective activity of many AEDs. | Combinations with agents affecting GABAergic or glutamatergic systems are particularly effective. |[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are standardized protocols for key preclinical experiments used to evaluate AED combinations.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is primarily used to screen for AEDs effective against generalized tonic-clonic seizures.[22][23]
Objective: To determine the median effective dose (ED50) of an AED or combination required to protect against MES-induced tonic hindlimb extension.
Materials:
-
Male Swiss mice (20-25 g)
-
Electroshock device with corneal electrodes
-
Saline solution (0.9%) for electrodes
-
Test compounds (LEV, other AEDs) and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast mice for 3-4 hours before the experiment, with water available ad libitum.
-
Drug Administration: Administer the test compound(s) or vehicle intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the known peak plasma concentration time of the drugs. For combination studies, administer drugs concurrently or at appropriate intervals.
-
MES Induction: At the predetermined time, apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the electrodes.
-
Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The full extension of the hindlimbs is the endpoint. Absence of this response is defined as protection.
-
Data Analysis: Test multiple dose groups for each drug and combination. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis. Isobolographic analysis can then be used to determine the nature of the interaction (synergistic, additive, or antagonistic).
Caption: Workflow for the Maximal Electroshock (MES) Test.
Protocol 2: Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the median toxic dose (TD50) of a drug, which is the dose that causes motor impairment in 50% of the animals.[16]
Objective: To quantify the neurotoxic potential of an AED or combination by measuring its effect on motor performance.
Materials:
-
Male Wistar rats or Swiss mice
-
Rotarod apparatus (a rotating rod with adjustable speed)
-
Test compounds (LEV, other AEDs) and vehicle control
Procedure:
-
Training: Before the test day, train the animals to stay on the rotating rod (e.g., at a constant speed of 10-15 rpm) for a set duration (e.g., 120 seconds) in three consecutive trials. Animals that fail to meet this criterion are excluded.
-
Baseline Measurement: On the test day, record the baseline performance of each trained animal.
-
Drug Administration: Administer the test compound(s) or vehicle.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect, place the animal back on the rotarod.
-
Observation: Record the time the animal remains on the rod. A trial is considered a failure if the animal falls off the rod or passively rotates with it for two full revolutions.
-
Data Analysis: For each dose group, determine the percentage of animals exhibiting neurotoxicity (failing the test). Calculate the TD50—the dose causing motor impairment in 50% of the animals—using probit analysis. Comparing the TD50 of a single drug to its TD50 in a combination reveals potential toxic interactions.[16]
Caption: Logic of drug interaction classification.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. jwatch.org [jwatch.org]
- 3. This compound Mechanisms of Action | Encyclopedia MDPI [encyclopedia.pub]
- 4. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Frontiers | Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 10. Combined effects of this compound and sodium valproate on paediatric patients with epilepsy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound combined with sodium valproate on pediatric epilepsy and its effect on serum miR-106b in children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound in combination with topiramate on immune function, cognitive function, and neuronal nutritional status of children with intractable epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. A randomized, open-label, multicenter comparative trial of this compound and topiramate as adjunctive treatment for patients with focal epilepsy in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant and neuroprotective effects of carbamazepine-levetiracetam adjunctive treatment in convulsive status epilepticus rat model: Inhibition of cholinergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and Carbamazepine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 19. This compound and Carbamazepine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 20. The-Impact-of-Lamotrigine-and-Levetiracetam-Adjunctive-Therapy-on-Mood-in-People-with-Epilepsy [aesnet.org]
- 21. droracle.ai [droracle.ai]
- 22. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
Protocol for Assessing Levetiracetam Efficacy in Kainic Acid-Induced Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Application Note
The kainic acid (KA) model is a widely utilized experimental paradigm to induce status epilepticus and subsequent spontaneous recurrent seizures, mirroring key aspects of human temporal lobe epilepsy. This document provides a detailed protocol for assessing the efficacy of the anti-epileptic drug Levetiracetam in mitigating seizures and associated neuropathology in KA-induced seizure models in rodents. This compound's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[1][2][3] Additionally, it is known to affect GABAergic systems and calcium channels.[1][2] This protocol outlines the necessary steps for animal model preparation, drug administration, seizure assessment, and neuroprotective evaluation to yield robust and reproducible data for preclinical drug efficacy studies.
Experimental Protocols
Animal Models and Housing
-
Species and Strain: Male Wistar or Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g) are commonly used. The choice of species and strain can influence seizure susceptibility and severity.
-
Housing: Animals should be housed individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.
Kainic Acid-Induced Seizure Induction
There are two primary methods for KA administration: systemic and intracerebral.
-
Systemic Administration (Intraperitoneal - i.p.):
-
Preparation: Dissolve kainic acid monohydrate in 0.9% sterile saline to a final concentration of 5 mg/mL.
-
Injection: Administer a single i.p. injection of KA at a dose of 10 mg/kg.[4] Alternatively, a repeated low-dose protocol (e.g., 5 mg/kg every hour) can be used until status epilepticus is induced.[5]
-
-
Intracerebral Administration (Intrahippocampal or Intracerebroventricular):
-
Surgery: Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Place the animal in a stereotaxic frame.
-
Injection: Inject a small volume (e.g., 0.5 µL) of KA solution (e.g., 1 mM in saline) directly into the hippocampus or lateral ventricle using a Hamilton syringe over several minutes. The contralateral side may be injected with saline to serve as a control.[6]
-
This compound Administration
-
Route of Administration: this compound can be administered via intraperitoneal (i.p.) injection, oral gavage (p.o.), or dissolved in the drinking water.[4][6][7]
-
Dosage: Effective doses in rodent models typically range from 17 mg/kg to 300 mg/kg.[7][8] A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Timing: this compound can be administered either as a pretreatment (e.g., 30 minutes before KA injection) to assess its ability to prevent seizure induction, or as a post-treatment (e.g., starting 24 hours after KA-induced status epilepticus) to evaluate its effects on chronic seizures and neurodegeneration.[4]
Seizure Assessment and Scoring
-
Behavioral Monitoring: Continuously monitor animals for behavioral seizures for at least 4-6 hours after KA administration. Seizure severity is typically scored using the Racine scale.[9][10]
-
Racine Scale for Seizure Severity: [9][10]
-
Stage 1: Immobility, mouth and facial movements.
-
Stage 2: Head nodding, "wet dog shakes".
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control), generalized tonic-clonic seizures.
-
-
Electroencephalography (EEG) Monitoring: For more precise seizure detection and quantification, animals can be implanted with cortical or depth electrodes to record EEG activity. This allows for the measurement of seizure duration, frequency, and electrographic characteristics.
Data Presentation
Table 1: Efficacy of this compound on Seizure Behavior in Kainic Acid-Induced Seizure Models
| Animal Model | Kainic Acid Dose & Route | This compound Dose & Route | Key Findings | Reference |
| Rat | 10 mg/kg, i.p. | 50 mg/kg, i.p. | Markedly controlled seizures. | [4] |
| Rat | Intracerebroventricular | 70 mg/kgbw, p.o. | Frequency of generalized seizures (Racine stage 5) dropped to zero. | [6] |
| Rat | N/A | 54 mg/kg, i.p. (ED50) | Protected against secondarily generalized activity from focal seizures. | [7] |
| Rat | N/A | 300 mg/kg/day, s.c. minipump | Did not significantly reduce total seizure number or duration alone. | [8] |
| Rat | N/A | 300 mg/kg/day, s.c. minipump (with Cannabidiol) | Significantly reduced the overall number and duration of seizures. | [8] |
Table 2: Neuroprotective Effects of this compound in the Kainic Acid Model
| Animal Model | Kainic Acid Dose & Route | This compound Dose & Route | Biomarker | Effect of this compound | Reference |
| Rat | 10 mg/kg, i.p. | 50 mg/kg, i.p. | Malondialdehyde (MDA) in Cortex | ↓ 48% | [4] |
| Rat | 10 mg/kg, i.p. | 50 mg/kg, i.p. | Malondialdehyde (MDA) in Diencephalon | ↓ 67% | [4] |
| Rat | 10 mg/kg, i.p. | 50 mg/kg, i.p. | Glutathione (GSH) in Cortex | ↑ 200% (prevented loss) | [4] |
| Rat | 10 mg/kg, i.p. | 50 mg/kg, i.p. | Glutathione (GSH) in Diencephalon | ↑ 44% (prevented loss) | [4] |
| Rat | Intracerebroventricular | 70 mg/kgbw, p.o. | Microglia Density in Hippocampus | ↓ Significantly attenuated the increase. | [6] |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's mechanism in kainic acid-induced seizures.
References
- 1. This compound suppresses development of spontaneous EEG seizures and aberrant neurogenesis following kainate-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anti-seizure effects of JNJ-54175446 in the intra-amygdala kainic acid model of drug-resistant temporal lobe epilepsy in mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Marked differences in the effects of this compound and its analogue brivaracetam on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subthreshold Cannabidiol Potentiates this compound in the Kainic Acid Model of Temporal Lobe Epilepsy: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Levetiracetam: A Pharmacological Probe for Unraveling Synaptic Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levetiracetam (LEV), an anti-epileptic drug, has emerged as a valuable pharmacological tool for the investigation of synaptic transmission and plasticity. Its unique mechanism of action, primarily mediated through its specific binding to the synaptic vesicle protein 2A (SV2A), offers a targeted approach to modulate neurotransmitter release.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to study various aspects of synaptic function, including neurotransmitter release, synaptic vesicle recycling, and synaptic plasticity.
Core Mechanism of Action: this compound's primary molecular target is the synaptic vesicle protein 2A (SV2A), an integral membrane protein found in synaptic vesicles.[2][3][5] By binding to SV2A, this compound is thought to modulate the protein's function, thereby influencing the release of neurotransmitters.[3][4] While the precise downstream effects are still under investigation, evidence suggests that this compound's interaction with SV2A can lead to a decrease in neurotransmitter release, particularly during periods of high neuronal activity.[6] This modulation does not typically affect normal synaptic transmission but rather dampens excessive neuronal firing, making it a selective tool for studying synaptic dynamics under different physiological and pathological conditions.[6][7]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize key quantitative data regarding this compound's interaction with its target and its functional consequences on synaptic transmission.
Table 1: Binding Affinity of this compound and its Analogs to SV2A
| Compound | Target | Kd (nM) | Bmax (pmol/mg protein) | Tissue/System | Reference |
| [3H]ucb 30889 (LEV analog) | SV2A | 53 ± 7 | ~3-4 | Human Cerebral Cortex | [8] |
| [3H]ucb 30889 (LEV analog) | SV2A | 55 ± 9 | ~3-4 | Human Hippocampus | [8] |
| [3H]ucb 30889 (LEV analog) | SV2A | 70 ± 11 | ~3-4 | Human Cerebellum | [8] |
| This compound | SV2A | - | - | - | [9] |
| Brivaracetam | SV2A | - | - | - | [9] |
| Seletracetam | SV2A | - | - | - | [9] |
| UCB-30889 | SV2A | - | - | - | [9] |
Note: Kd values for this compound and its other analogs were presented in terms of ΔG of binding in the source material, with a clear affinity pattern but not explicit Kd values.
Table 2: Effects of this compound on Neurotransmitter Release
| Neurotransmitter | Brain Region | This compound Concentration (µM) | Effect on Release | Experimental Model | Reference |
| Norepinephrine | Median Prefrontal Cortex | 10, 30, 100 | Concentration-dependent inhibition of K+-evoked release | In vivo microdialysis (Rats) | [7] |
| Dopamine | Median Prefrontal Cortex | 10, 30, 100 | Concentration-dependent inhibition of K+-evoked release | In vivo microdialysis (Rats) | [7] |
| Serotonin | Median Prefrontal Cortex | 10, 30, 100 | Concentration-dependent inhibition of K+-evoked release | In vivo microdialysis (Rats) | [7] |
| L-Glutamate | Median Prefrontal Cortex | 10, 30, 100 | Concentration-dependent inhibition of K+-evoked release | In vivo microdialysis (Rats) | [7] |
| GABA | Median Prefrontal Cortex | 10, 30, 100 | Concentration-dependent inhibition of K+-evoked release | In vivo microdialysis (Rats) | [7] |
| L-Glutamate | Astroglia | 100 (therapeutic), 300 (supratherapeutic) | No effect at 100µM, suppression at 300µM | Astroglial culture | [10] |
| Glutamate | Dentate Gyrus Granule Cells | 100 | Inhibition of evoked EPSCAMPA and EPSCNMDA by 80% | Whole-cell patch-clamp (Rat brain slices) | [11][12] |
Table 3: Effects of this compound on Synaptic Plasticity
| Plasticity Type | Brain Region | This compound Treatment | Effect | Experimental Model | Reference |
| Long-Term Potentiation (LTP) | Hippocampus | Chronic | Partially reversed deficits in LTP induction | In vivo (Temporal Lobe Epilepsy Rats) | [13][14] |
| Synaptic Plasticity-related Gene Expression | Hippocampus | 40 mg/kg | Attenuated kindling-induced gene expression | Amygdala-kindled rats | [15][16][17] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and the general workflows for the experimental protocols described below.
Caption: this compound's mechanism of action at the presynaptic terminal.
References
- 1. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. FM1-43 endocytic uptake assay in HIPSC derived neurons [protocols.io]
- 4. scispace.com [scispace.com]
- 5. Examination of Synaptic Vesicle Recycling Using FM Dyes During Evoked, Spontaneous, and Miniature Synaptic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis [bio-protocol.org]
- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]
- 9. Frontiers | Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations [frontiersin.org]
- 10. This compound Reduced the Basal Excitability of the Dentate Gyrus without Restoring Impaired Synaptic Plasticity in Rats with Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis [bio-protocol.org]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. Chronic treatment with this compound reverses deficits in hippocampal LTP in vivo in experimental temporal lobe epilepsy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. This compound attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound attenuates hippocampal expression of synaptic plasticity-related immediate early and late response genes in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Levetiracetam in Myoclonic and Tonic-Clonic Seizure Studies
These application notes provide comprehensive information for researchers, scientists, and drug development professionals on the use of Levetiracetam in preclinical and clinical studies of myoclonic and tonic-clonic seizures.
Mechanism of Action
This compound is an antiepileptic drug (AED) with a unique mechanism of action, setting it apart from other AEDs.[1][2] Its primary target is the synaptic vesicle protein 2A (SV2A), a glycoprotein found in the membranes of synaptic vesicles.[1][3] By binding to SV2A, this compound modulates the release of neurotransmitters, although the precise downstream effects are still being fully elucidated.[1][4] This interaction is believed to stabilize synaptic transmission and reduce neuronal hyperexcitability that leads to seizures.[1][5]
Additional proposed mechanisms that may contribute to its anticonvulsant properties include:
-
Reduction of excitatory neurotransmitter (glutamate) release.[1][2]
-
Enhancement of inhibitory neurotransmitter (GABA) activity.[1]
-
Inhibition of calcium release from intraneuronal stores.[3]
Data Presentation: Efficacy in Clinical Trials
The following tables summarize the quantitative data from key clinical trials of this compound as an adjunctive therapy for myoclonic and tonic-clonic seizures.
Table 1: Efficacy of this compound in Myoclonic Seizures
| Study Population | Treatment Group | Responder Rate (≥50% reduction in seizure days/frequency) | Seizure Freedom | Reference |
| Patients with idiopathic generalized epilepsy (IGE) and uncontrolled myoclonic seizures | This compound | 58.3% | 21.7% (during 12-week evaluation) | [6][7] |
| Placebo | 23.3% | 1.7% (during 12-week evaluation) | [6][7] | |
| Patients with various generalized epilepsies characterized by myoclonic seizures | This compound (2000-3000 mg/day) | 82% (≥50% seizure frequency reduction) | 42% | [8] |
| Patients with newly diagnosed Juvenile Myoclonic Epilepsy (JME) (n=32) | This compound (1000-2500 mg/day) monotherapy | At 12 months: 29 patients were seizure-free, 3 were responders | 90.6% (seizure-free at 12 months) | [9] |
Table 2: Efficacy of this compound in Generalized Tonic-Clonic (GTC) Seizures
| Study Population | Treatment Group | Responder Rate (≥50% reduction in GTC seizure frequency) | GTC Seizure Freedom | Reference |
| Patients with IGE and uncontrolled GTC seizures | This compound (target dose 3,000 mg/day for adults; 60 mg/kg/day for children) | 72.2% | 34.2% (during evaluation period) | [7][10] |
| Placebo | 45.2% | 10.7% (during evaluation period) | [7][10] | |
| Meta-analysis of pivotal trials for refractory partial-onset seizures | This compound 1000 mg/day | 28.5% | 4.7% | [11] |
| This compound 2000 mg/day | 34.3% | 6.3% | [11] | |
| This compound 3000 mg/day | 41.3% | 8.6% | [11] | |
| Placebo | 13.1% | 0.8% | [11] | |
| Open-label trial in severe myoclonic epilepsy of infancy (SMEI) | This compound (up to 50-60 mg/kg/day) | 64.2% for tonic-clonic seizures | 2-3 patients for GTC seizures | [6] |
Experimental Protocols
In Vitro Assessment of Drug Interactions
This protocol is adapted from studies evaluating the potential of this compound to inhibit or induce drug-metabolizing enzymes.[12]
Objective: To determine if this compound interacts with cytochrome P450 (CYP) enzymes, UDP-glucuronyltransferases (UGTs), or epoxide hydrolase.
Materials:
-
Human liver microsomes
-
Primary cultures of rat hepatocytes
-
This compound and its carboxylic metabolite
-
Substrates for specific enzyme assays (e.g., testosterone for CYP3A4, coumarin for CYP2A6)
-
Positive controls for enzyme induction (e.g., phenobarbital, dexamethasone)
-
Appropriate buffers and cofactors
Protocol:
-
Enzyme Inhibition Assay (Human Liver Microsomes):
-
Prepare reaction mixtures containing human liver microsomes, a specific enzyme substrate, and cofactors in a suitable buffer.
-
Add this compound or its metabolite at various concentrations (up to 1 mM).
-
Incubate the mixtures at 37°C for a specified time.
-
Stop the reaction and quantify the formation of the metabolite of the specific substrate using a validated analytical method (e.g., HPLC-MS/MS).
-
Compare the rate of metabolite formation in the presence of this compound to a control without the drug to determine the percent inhibition.
-
-
Enzyme Induction Assay (Rat Hepatocytes):
-
Culture primary rat hepatocytes according to standard laboratory procedures.
-
Treat the hepatocyte cultures with this compound (up to 1 mM) or positive control inducers for 48 hours.
-
After the treatment period, lyse the cells and prepare a microsomal fraction.
-
Measure the activity of a broad-spectrum CYP enzyme, such as 7-ethoxycoumarin O-deethylase, in the microsomal fractions.
-
Compare the enzyme activity in this compound-treated cells to that in vehicle-treated and positive control-treated cells to assess for enzyme induction.
-
Animal Models for Efficacy Testing
Animal models are crucial for the preclinical evaluation of AEDs. This compound has shown efficacy in models of chronic epilepsy and audiogenic seizures.[13][14]
Objective: To assess the anticonvulsant efficacy of this compound in a rodent model of tonic-clonic seizures.
Model: Audiogenic Seizure-Susceptible Mice (e.g., DBA/2)
Materials:
-
Audiogenic seizure-susceptible mice
-
This compound solution for injection (e.g., intraperitoneal)
-
Vehicle control (e.g., saline)
-
Sound-attenuating chamber equipped with a high-frequency sound source (e.g., bell or speaker)
-
Video recording equipment
Protocol:
-
Acclimatization: Acclimate the mice to the housing facility for at least one week before the experiment.
-
Baseline Seizure Susceptibility:
-
Place a mouse in the sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure response, which typically includes a wild running phase followed by clonic and then tonic-clonic seizures.
-
Only include mice that exhibit a consistent tonic-clonic seizure response in the study.
-
-
Drug Administration:
-
Divide the mice into groups and administer different doses of this compound or vehicle control via the chosen route (e.g., i.p.).
-
Allow for a predetermined pretreatment time based on the pharmacokinetic profile of this compound.
-
-
Seizure Induction and Scoring:
-
At the end of the pretreatment time, place each mouse individually in the chamber and expose it to the same acoustic stimulus as in the baseline assessment.
-
Record and score the seizure severity for each animal. A common endpoint is the presence or absence of the tonic hindlimb extension component of the seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals in each treatment group that are protected from the tonic-clonic seizure endpoint.
-
Determine the median effective dose (ED50) of this compound required to protect 50% of the animals.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for preclinical efficacy testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. droracle.ai [droracle.ai]
- 4. biorxiv.org [biorxiv.org]
- 5. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 6. This compound in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. This compound in patients with generalised epilepsy and myoclonic seizures: an open label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Efficacy in Idiopathic Generalized Epilepsy: Long Suspected and Now Confirmed in Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Is this compound Different from Other Antiepileptic Drugs? this compound and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: preliminary efficacy in generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Levetiracetam-induced behavioral side effects in animal studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding levetiracetam-induced behavioral side effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral side effects of this compound observed in animal models?
This compound (LEV), while an effective antiseizure medication, can induce a range of behavioral side effects in animal models. The most frequently reported adverse effects include increased aggression, anxiety-like behaviors, hyperactivity, and depression.[1][2] Studies in canine models have noted the emergence or worsening of anxiety, aggression, depression, and attention-seeking behaviors.[2][3][4][5] In rodent models, researchers have observed disturbances in recognition and emotional memory, as well as alterations in locomotor activity.[6] For instance, in a rat model of epilepsy, LEV-treated animals exhibited a quicker latency to attack and a higher frequency of aggressive behaviors.[6] However, it is important to note that the behavioral profile can be complex, with some studies reporting only minor behavioral changes or even context-dependent anxiolytic effects.[7][8][9][10]
Q2: What is the underlying mechanism for these behavioral side effects?
The primary mechanism of action for this compound is its specific binding to the synaptic vesicle protein 2A (SV2A), a protein integral to the modulation of neurotransmitter release.[11][12][13][14][15] The precise link between SV2A binding and adverse behavioral outcomes is still under investigation, but it is hypothesized to involve a disruption in the balance of excitatory and inhibitory neurotransmission.[1][11] this compound may also indirectly influence GABAergic systems and inhibit N-type calcium channels.[16] Furthermore, by binding to SV2A, this compound may alter its interaction with synaptotagmin-1, a key calcium sensor in vesicle exocytosis, thereby affecting the dynamics of neurotransmitter release.[17][18] Genetic predispositions, such as variations in the dopaminergic system, may also contribute to an individual animal's susceptibility to these psychiatric side effects.[11]
Q3: How can I troubleshoot and mitigate these behavioral side effects in my experiments?
Several strategies can be employed to counteract the behavioral side effects of this compound in animal studies:
-
Pyridoxine (Vitamin B6) Supplementation: Clinical studies in human patients have suggested that pyridoxine can alleviate LEV-induced neuropsychiatric symptoms.[19][20] While animal-specific studies are less common, this remains a promising and testable intervention. Retrospective studies in children have shown behavioral improvement in a significant percentage of patients after starting pyridoxine.[20][21]
-
Dose Adjustment: Reducing the dose of this compound can often lead to an improvement in behavioral side effects.[14][22] Adverse effects may not be strictly dose-dependent and can be influenced by individual susceptibility.[22]
-
Consider Alternative SV2A Ligands: Newer analogs of this compound have been developed with potentially better side-effect profiles. Brivaracetam , which has a higher affinity for SV2A, has been associated with a lower incidence of behavioral changes in preclinical models.[6][22] Seletracetam is another SV2A ligand that demonstrated negligible behavioral deficits in rodent studies.[23]
Q4: What behavioral assays are most appropriate for quantifying these side effects?
A battery of validated behavioral tests should be used to comprehensively assess the neuropsychiatric effects of this compound.
-
Anxiety: The Elevated Plus Maze (EPM) and the Light-Dark Box Test are standard assays for measuring anxiety-like behavior in rodents.[6][24]
-
Depression-like Behavior: The Tail Suspension Test is a common paradigm to assess behavioral despair in mice.[25]
-
Locomotor and Exploratory Activity: The Open Field Test (OFT) is used to evaluate general locomotor activity and can also provide insights into anxiety levels.[9][26]
-
Cognition and Memory: Different forms of memory can be assessed using the Morris Water Maze (spatial memory), Passive Avoidance Test (emotional memory), and the Novel Object Recognition Test (recognition memory).[6]
-
Social Behavior: The Social Interaction Test can be used to quantify changes in sociability and aggression.[24][27]
-
General Health: A general health screen, such as the Irwin test , can be useful for observing overt signs of toxicity or distress.[27]
Data Presentation: Summary Tables
Table 1: Common this compound-Induced Behavioral Side Effects in Animal Models
| Animal Model | Behavioral Side Effect | Reference(s) |
| Canine | Anxiety, Aggression, Depression, Hyperactivity, Attention-Seeking | [2][3][28][29] |
| Rodent (Rat) | Aggression, Memory Impairment (Recognition & Emotional), Locomotor Changes | [6] |
| Rodent (Mouse) | Anxiety-like behavior (context-dependent), Minor behavioral alterations | [9][10] |
Table 2: Potential Strategies to Mitigate this compound-Induced Behavioral Side Effects
| Mitigating Agent / Strategy | Proposed Mechanism / Rationale | Efficacy in Studies | Reference(s) |
| Pyridoxine (Vitamin B6) | Mechanism not fully elucidated; may involve neurotransmitter synthesis. | Effective in human clinical and retrospective studies; a promising avenue for animal research. | [19][20][30][31] |
| Dose Reduction | Reduce off-target effects or impact on sensitive neural circuits. | Associated with improvement in behavioral symptoms. | [14][22] |
| Brivaracetam | Higher affinity and selectivity for SV2A. | Lower incidence of behavioral side effects compared to this compound in preclinical models. | [6][22] |
| Seletracetam | SV2A ligand with a different pharmacological profile. | Negligible behavioral deficits reported in rodent models. | [23] |
| Ampakines | Positive allosteric modulators of AMPA receptors. | Potential to counteract cognitive side effects by enhancing synaptic plasticity. | [32][33] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Anxiety Assessment
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests anxiogenic-like behavior.
Protocol 2: Open Field Test (OFT) for Locomotion and Anxiety
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape.
-
Procedure:
-
Data Analysis:
-
Locomotor Activity: Total distance traveled.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the perimeter. A preference for the perimeter is indicative of anxiety.
-
Protocol 3: Social Interaction Test
-
Apparatus: A neutral, clean cage (e.g., Makrolon Type III).[27]
-
Procedure:
-
Data Analysis: Score the duration and frequency of social behaviors (e.g., sniffing, grooming) and aggressive/agonistic behaviors (e.g., attacking, tail-rattling).
Visualizations: Pathways and Workflows
Caption: this compound binds to SV2A on synaptic vesicles, modulating neurotransmitter release.
Caption: Workflow for assessing and mitigating LEV-induced behavioral side effects.
Caption: Factors contributing to this compound-induced behavioral side effects.
References
- 1. Mechanisms Underlying Aggressive Behavior Induced by Antiepileptic Drugs: Focus on Topiramate, this compound, and Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral Changes Under this compound Treatment in Dogs [frontiersin.org]
- 3. behavioral-changes-under-levetiracetam-treatment-in-dogs - Ask this paper | Bohrium [bohrium.com]
- 4. Behavioral Changes Under this compound Treatment in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Changes Under this compound Treatment in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a novel antiepileptic drug, on convulsant activity in two genetic rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epilepsy.com [epilepsy.com]
- 13. droracle.ai [droracle.ai]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound influences downstream protein interactions at synapses expressing SV2A [tesidottorato.depositolegale.it]
- 18. This compound inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B | Semantic Scholar [semanticscholar.org]
- 19. Amelioration of this compound-Induced Behavioral Side Effects by Pyridoxine. A Randomized Double Blind Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridoxine supplementation for the treatment of this compound-induced behavior side effects in children: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound‐induced aggression and acute behavioral changes: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Seletracetam - Wikipedia [en.wikipedia.org]
- 24. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 25. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]
- 26. Comparison-of-Long-Term-Behavioral-Outcomes-After-Neonatal-Phenobarbital-or-Levetiracetam-in-Rats [aesnet.org]
- 27. Toward Evidence-Based Severity Assessment in Mouse Models with Repeated Seizures: (II.) Impact of Surgery and Intrahippocampal Kainate - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Pyridoxine for treatment of this compound-induced behavioral adverse events: A randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Taking this compound with other medicines and herbal supplements - NHS [nhs.uk]
- 32. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. dergipark.org.tr [dergipark.org.tr]
Optimizing Levetiracetam dosage to minimize adverse neuropsychiatric effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levetiracetam (LEV). The focus is on optimizing dosage to minimize adverse neuropsychiatric effects (NPAEs) during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound? A: The precise mechanism by which this compound exerts its antiepileptic effect is not fully known.[1][2] However, its primary action involves binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to synaptic vesicles throughout the central nervous system.[2][3][4][5] This binding is believed to modulate the release of neurotransmitters, such as glutamate, thereby stabilizing neuronal activity and preventing the hypersynchronization of epileptiform burst firing that leads to seizures.[2][6] Unlike traditional antiepileptic drugs (AEDs), this compound does not significantly interact with voltage-gated sodium channels or GABA receptors.[1][2][3]
Q2: What are the most common neuropsychiatric adverse effects associated with this compound? A: Approximately 13% to 17% of individuals taking this compound experience neuropsychiatric symptoms, which are typically mild.[1][7] The most frequently reported NPAEs include somnolence, dizziness, agitation, hostility, anxiety, mood swings, irritability, and depression.[1][3][7] More severe, though less common, effects can include psychosis, hallucinations, and suicidal ideation.[1][3][8] These behavioral and psychological side effects are among the most common reasons for discontinuing the medication.[3][7]
Q3: Are there known risk factors for developing this compound-induced NPAEs? A: Yes, certain factors can increase the risk of developing NPAEs. A pre-existing psychiatric history or a family predisposition for psychiatric disorders is a significant risk factor.[3][7][9] Patients with prior cognitive deficits or neurobehavioral problems may also be more susceptible.[10][11][12] Rapid dose escalation has been identified as a potential contributor to the emergence of adverse effects.[13][14]
Q4: What is the standard dosing and titration strategy for this compound in experimental settings? A: In adult subjects, the typical starting dose is 500 mg administered twice daily.[13][15] The dosage can be increased at two-week intervals by 1000 mg/day (500 mg twice daily) to a recommended maximum dose of 3000 mg/day, based on clinical response and tolerability.[13][15][16] A slower titration schedule is often recommended to minimize the risk of psychiatric complications.[10] Dosage must be adjusted in subjects with renal impairment.[13][17]
Q5: How can this compound-induced neuropsychiatric symptoms be managed or reversed? A: Management strategies primarily involve dosage adjustment or discontinuation. In many cases, reducing the this compound dose can alleviate symptoms.[8] Complete withdrawal of the drug often leads to the reversal of psychiatric symptoms.[7][8][18] If cessation is necessary, a gradual dose reduction is recommended to avoid withdrawal seizures.[17] In some clinical scenarios, the addition of antipsychotic medications has been used to control severe symptoms.[8] There is also evidence suggesting that pyridoxine (Vitamin B6) supplementation may help manage LEV-related NPAEs.[13]
Troubleshooting Guide for Experimental Studies
This guide addresses specific issues that may arise during research involving this compound.
| Problem | Possible Causes | Suggested Solutions |
| Acute onset of agitation, hostility, or aggression in a subject following dose initiation or escalation. | 1. Individual susceptibility or pre-existing (subclinical) psychiatric condition.[3][7] 2. Rapid dose titration.[13][14] 3. High dosage.[14] | 1. Immediate Action: Consider a temporary dose reduction to the last tolerated level.[8] 2. Assessment: Use standardized behavioral scales to quantify the severity of symptoms (see Experimental Protocols). 3. Re-evaluate Protocol: If symptoms persist, consider excluding the subject and documenting the adverse event. For future subjects, implement a slower titration schedule (e.g., increase dose every 2-4 weeks).[10] 4. Consider Prophylaxis: For subjects with known risk factors, investigate the potential co-administration of pyridoxine.[13] |
| Subject exhibits signs of depression, anxiety, or significant mood lability. | 1. Dose-dependent effect of this compound.[19] 2. Exacerbation of an underlying mood disorder.[7][12] | 1. Monitor Closely: Implement regular monitoring using validated scales for depression and anxiety (e.g., Beck Depression Inventory, Hamilton Anxiety Rating Scale). 2. Dose Adjustment: A modest dose reduction may alleviate symptoms without compromising the antiepileptic efficacy required for the experiment.[8] 3. Review Exclusion Criteria: Ensure screening protocols are robust enough to identify subjects with a significant psychiatric history where this compound may be contraindicated for the study's purpose.[7] |
| Subject reports or exhibits signs of psychosis (e.g., hallucinations, delusions). | 1. Idiosyncratic drug reaction. 2. Although rare (prevalence ~1.4%), this is a severe adverse effect of this compound.[3][9][18] | 1. Discontinue Immediately: This is a severe adverse event requiring prompt withdrawal of the drug.[11][18] 2. Follow Safety Protocol: Immediately implement the study's safety protocol for managing severe adverse events. 3. Report: Document and report the event to the relevant institutional review board (IRB) or ethics committee. 4. Alternative AED: If the experiment must continue, consider an alternative AED with a different mechanism of action and side-effect profile.[11] |
| Inconsistent data on behavioral tests, possibly due to somnolence or dizziness. | 1. Common, often dose-dependent, side effects of this compound.[1] 2. Timing of behavioral testing relative to drug administration (peak plasma concentration). | 1. Adjust Testing Schedule: Conduct behavioral testing during the trough concentration period (i.e., just before the next dose) to minimize the impact of peak-dose side effects. 2. Dose Optimization: If somnolence is persistent and affects data quality, consider a slight reduction in the total daily dose if permissible by the study design. 3. Extended-Release Formulation: If applicable to the research question, an extended-release formulation may provide more stable plasma concentrations and reduce peak-related adverse effects.[20] |
Data Presentation
Table 1: Recommended this compound Dosing & Titration (Adults)
| Dosage Parameter | Immediate-Release Formulation | Extended-Release Formulation |
| Initial Dose | 500 mg twice daily[13][15] | 1000 mg once daily[15] |
| Titration Schedule | Increase by 1000 mg/day every 2 weeks[15] | Increase by 1000 mg/day every 2 weeks[15] |
| Recommended Max Dose | 3000 mg/day (1500 mg twice daily)[13][15] | 3000 mg/day (once daily)[15] |
Table 2: Incidence of this compound-Associated Neuropsychiatric Adverse Effects
| Adverse Effect | Reported Incidence Rate | Citations |
| General NPAEs | 13% - 17% | [1][7] |
| Somnolence | ~15% | [1][10][16] |
| Depression | ~4% | [18][21] |
| Hostility / Aggression | 2.3% - 3.5% | [10][21] |
| Anxiety / Nervousness | 1.8% - 3.9% | [21] |
| Severe Symptoms (Agitation, Hostility) | ~0.7% | [3][9][18] |
| Psychosis | ~1.4% | [3][9][18] |
| Suicidal Ideation | ~0.7% | [10] |
Table 3: this compound Dosage Adjustments for Renal Impairment (Immediate-Release)
| Creatinine Clearance (mL/min) | Recommended Dosage | Citation |
| >80 | 500 - 1500 mg every 12 hours | [16] |
| 50 - 80 | 500 - 1000 mg every 12 hours | [15][16][17] |
| 30 - 50 | 250 - 750 mg every 12 hours | [15][16][17] |
| <30 | 250 - 500 mg every 12 hours | [15][16][17] |
| End-Stage Renal Disease on Dialysis | 500 - 1000 mg every 24 hours + supplemental dose post-dialysis | [15] |
Experimental Protocols
Protocol 1: Preclinical Assessment of Neuropsychiatric Effects in a Rodent Model
1. Objective: To evaluate the dose-dependent effects of this compound on anxiety-like and depressive-like behaviors in mice.
2. Materials:
-
This compound (vehicle: 0.9% saline)
-
Adult C57BL/6 mice
-
Elevated Plus Maze (EPM) for anxiety assessment
-
Forced Swim Test (FST) for depressive-like behavior assessment
-
Open Field Test (OFT) for locomotor activity
3. Methodology:
-
Acclimation: House animals for 7 days before the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign mice to four groups (n=10-12 per group): Vehicle, LEV Low Dose (e.g., 20 mg/kg), LEV Medium Dose (e.g., 60 mg/kg), LEV High Dose (e.g., 180 mg/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily for 14 days.
-
Behavioral Testing (Day 15):
-
Perform all testing 30-60 minutes post-injection.
-
Open Field Test (10 min): Place mouse in the center of the arena. Record total distance traveled and time spent in the center versus periphery. This controls for hyperactivity or sedation.
-
Elevated Plus Maze (5 min): Place mouse in the center of the maze. Record time spent in and entries into the open and closed arms. Increased time in open arms suggests anxiolytic effects; decreased time suggests anxiogenic effects.
-
Forced Swim Test (6 min): Place mouse in a cylinder of water. Record the duration of immobility during the last 4 minutes. Increased immobility time is interpreted as a depressive-like state.
-
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare LEV groups to the vehicle control group.
Protocol 2: Clinical Assessment of Neuropsychiatric Status
1. Objective: To quantitatively monitor for the emergence of NPAEs in human subjects receiving this compound.
2. Materials:
-
Standardized psychiatric rating scales:
-
Brief Psychiatric Rating Scale (BPRS) for overall psychopathology.[18]
-
Neuropsychiatric Inventory (NPI) for a broad range of behavioral symptoms.
-
Beck Depression Inventory (BDI-II) and Beck Anxiety Inventory (BAI).
-
-
Quantitative Electroencephalography (qEEG) system.[22]
3. Methodology:
-
Baseline Assessment (Pre-treatment):
-
Titration Phase Monitoring:
-
Administer a brief version of the NPI or a symptom checklist weekly during dose titration.
-
-
Steady-State Assessment:
-
At 4-6 weeks after the final dose is established, repeat the full battery of psychiatric rating scales and the qEEG recording.
-
-
Data Analysis:
-
Compare baseline and follow-up scores on psychiatric scales using paired t-tests or Wilcoxon signed-rank tests.
-
Analyze qEEG data for significant changes from baseline, such as a decrease in peak alpha frequency, which can be correlated with neurotoxicity and cognitive effects.[22] A change in peak frequency that exceeds the 95% confidence interval derived from control subjects can be considered significant.[22]
-
Mandatory Visualizations
Caption: this compound's primary mechanism via binding to SV2A.
Caption: Preclinical workflow for assessing neuropsychiatric effects.
Caption: Decision logic for optimizing this compound dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. This compound Induced Behavioral Abnormalities in a Patient with Seizure Disorder: A Diagnostic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. This compound induces severe psychiatric symptoms in people with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
- 11. This compound Induced Acute Reversible Psychosis: A Case Report [gavinpublishers.com]
- 12. This compound for managing neurologic and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jneuropsychiatry.org [jneuropsychiatry.org]
- 15. Keppra, Keppra XR (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. mysccg.com [mysccg.com]
- 17. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 18. Beyond Seizure Control: A Case Series on this compound Associated Psychiatric Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]
- 20. droracle.ai [droracle.ai]
- 21. Assessing the Incidence Rate of Neuropsychiatric Adverse Effects in Older Adults Following this compound Initiation: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests [aesnet.org]
Strategies to mitigate Levetiracetam tolerance development in chronic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of tolerance to Levetiracetam (LEV) in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound tolerance and how is it observed in preclinical models?
A1: this compound tolerance is a phenomenon where the anticonvulsant efficacy of the drug diminishes over time with continuous administration. In preclinical models, such as rats with chronic epilepsy, this is typically observed as an initial dose-dependent suppression of spontaneous seizures for a few days, followed by a gradual return to pre-treatment seizure frequency, even though plasma and brain concentrations of this compound remain stable.[1][2][3] This suggests a pharmacodynamic tolerance, meaning the brain's response to the drug changes, rather than a pharmacokinetic tolerance where the drug is metabolized or cleared more rapidly.[1][2][3]
Q2: What is the proposed mechanism behind this compound tolerance?
A2: The primary molecular target of this compound is the synaptic vesicle protein 2A (SV2A).[4][5] While the exact mechanism of tolerance is still under investigation, it is hypothesized to involve functional adaptations of SV2A. Chronic exposure to this compound may lead to compensatory changes in the SV2A-mediated regulation of neurotransmitter release.[6][7] Some studies suggest that the expression of SV2A itself might be altered in chronic epilepsy, which could impact the long-term efficacy of this compound.[7]
Q3: Is this compound tolerance reversible?
A3: Yes, preclinical studies in rat models of chronic epilepsy have demonstrated that tolerance to this compound is reversible. After a withdrawal period of a couple of weeks, the initial anticonvulsant response to the drug is typically restored upon re-administration.[1][2]
Q4: What are the main strategies being investigated to mitigate this compound tolerance?
A4: Several strategies are being explored to counteract the development of tolerance to this compound. These include:
-
Dose Escalation: Increasing the dose of this compound may temporarily overcome tolerance and regain seizure control.[1][8]
-
Alternating Therapy: Cycling between this compound and another antiepileptic drug with a different mechanism of action, such as valproate, has been shown to prolong the period of effective seizure suppression compared to monotherapy.[9]
-
Intermittent Dosing ("Drug Holidays"): The reversible nature of tolerance suggests that planned interruptions in treatment could potentially restore sensitivity to the drug.[1][2]
Troubleshooting Guides
Issue 1: Rapid Loss of Anticonvulsant Efficacy
| Potential Cause | Troubleshooting Steps |
| Development of Pharmacodynamic Tolerance | This is the most likely cause. Confirm that this compound levels in plasma and brain tissue (if possible) are within the expected therapeutic range. If levels are stable while seizure frequency increases, this points towards pharmacodynamic tolerance. |
| Suboptimal Dosing | Review the dose being administered. It may be insufficient for sustained efficacy. Consider a dose-escalation study to determine if a higher dose can re-establish seizure control. |
| Changes in Animal Health | Monitor animals for any signs of illness or stress, as these factors can influence seizure thresholds. Ensure consistent housing and handling conditions. |
Issue 2: High Variability in Response to this compound
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | For oral administration, ensure accurate gavage technique. For continuous infusion via osmotic mini-pumps, verify pump function and catheter patency. |
| Genetic Variability in Animal Strain | Different rodent strains can exhibit varying sensitivities to antiepileptic drugs. Ensure a consistent genetic background for all experimental animals. |
| Severity of Epilepsy Model | The underlying severity of the epilepsy model can influence drug response. Ensure that baseline seizure frequency and severity are well-characterized and balanced across experimental groups. |
Data on Mitigation Strategies
Dose Escalation in Refractory Epilepsy (Clinical Data)
The following table summarizes the median seizure frequency per week in a dose-escalation study of this compound in patients with refractory epilepsy.
| Treatment | Median Seizure Frequency (per week) |
| Placebo (Baseline) | 2.06 |
| This compound 1000 mg/day | 1.0 |
| This compound 2000 mg/day | 1.5 |
| This compound 3000 mg/day | 1.0 |
| This compound 4000 mg/day | 0.75 |
Data from a study in patients with refractory epilepsy.[1][8]
Alternating Therapy in a Rat Model of Chronic Epilepsy
This table shows the duration of seizure suppression with monotherapy versus an alternating treatment regimen.
| Treatment Regimen | Duration of Seizure Suppression |
| This compound Monotherapy | ~4 days |
| Valproate Monotherapy | ~5 days |
| Alternating this compound and Valproate (3-day cycles) | Significantly longer than monotherapy |
Data from a study in a rat model of spontaneous seizures.[9]
Experimental Protocols
Protocol for Induction of this compound Tolerance in a Rat Model of Chronic Epilepsy
This protocol is based on methodologies described in chronic epilepsy research.[1][2][3]
1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce status epilepticus (SE) via electrical stimulation of the hippocampus or systemic administration of a convulsant agent (e.g., pilocarpine or kainic acid) to establish a chronic epilepsy model with spontaneous recurrent seizures.
-
Allow a post-SE period of at least 3-4 months for the development of a stable baseline of spontaneous seizures.
2. Baseline Seizure Monitoring:
-
Implant cortical and depth electrodes for continuous video-EEG monitoring.
-
Record baseline seizure frequency and duration for a minimum of 2 weeks to establish a stable pre-treatment baseline for each animal.
3. This compound Administration:
-
Dissolve this compound in sterile saline.
-
For continuous infusion, use osmotic mini-pumps (e.g., Alzet) implanted subcutaneously. A common dose is in the range of 100-200 mg/kg/day.
-
For intermittent injections, administer this compound intraperitoneally (i.p.) at a specified dose and frequency (e.g., 50 mg/kg, twice daily).
4. Monitoring for Tolerance Development:
-
Continuously monitor seizure frequency and duration via video-EEG throughout the drug administration period.
-
Tolerance is typically observed as a return to baseline seizure frequency after an initial period of suppression (e.g., 3-5 days), despite continued drug administration.
5. Pharmacokinetic Analysis (Optional but Recommended):
-
Collect blood samples at various time points during the study.
-
At the end of the study, collect brain tissue.
-
Analyze plasma and brain homogenates for this compound concentrations using a validated method like gas chromatography or HPLC to confirm stable drug exposure.
Visualizations
This compound's Mechanism of Action and the Role of SV2A
Caption: this compound binds to SV2A, modulating synaptic vesicle release.
Experimental Workflow for Studying this compound Tolerance
Caption: Workflow for inducing and evaluating this compound tolerance.
Potential Logic for Alternating Drug Therapy to Mitigate Tolerance
References
- 1. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tolerance to this compound in rats with chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benefit of combination therapy in epilepsy: a review of the preclinical evidence with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Psychopharmacology of anticonvulsants: this compound as a synaptic vesicle protein modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Levetiracetam's Impact on Cognitive Function in Experimental Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Levetiracetam (LEV) on cognitive function in experimental animals.
Frequently Asked Questions (FAQs)
Q1: What are the reported effects of this compound on cognitive function in animal models?
A1: The effects of this compound on cognition in experimental animals are complex and can be contradictory. Published studies report a range of outcomes including cognitive enhancement, cognitive impairment, or no significant effect.[1][2][3] This variability is often dependent on the experimental model, the dosage of this compound administered, and the specific cognitive domains being assessed.[4][5] For instance, some studies in rats and mice have demonstrated improved performance in spatial memory tasks[1], while others have noted impairments in delayed word recall and reading speed in certain models.
Q2: How does the dosage of this compound influence its cognitive effects?
A2: The cognitive effects of this compound are highly dose-dependent.[4][5] Generally, low doses of this compound have been associated with cognitive improvement in animal models of aging and Alzheimer's disease.[4][5][6] Conversely, high concentrations of this compound may induce neuronal apoptosis, reduce motor activity, and fail to alleviate cognitive decline.[4][7] It is crucial to establish a dose-response curve in your specific animal model to identify the optimal concentration for your experimental goals.
Q3: What is the primary mechanism of action by which this compound affects cognitive function?
A3: this compound's primary mechanism of action involves its binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][8][9][10][11] SV2A is a crucial protein in the regulation of neurotransmitter release through its involvement in synaptic vesicle trafficking and exocytosis.[9][12] By modulating SV2A function, this compound can influence synaptic transmission and plasticity, which are fundamental to learning and memory processes.[6][13]
Q4: Are there other mechanisms that contribute to this compound's cognitive impact?
A4: Yes, beyond its interaction with SV2A, this compound has been shown to exert neuroprotective effects through several other mechanisms. These include the attenuation of neuroinflammation, reduction of oxidative stress, and inhibition of neuronal apoptosis.[8][13][14][15] For example, studies have shown that this compound can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[13][16][17]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected cognitive outcomes in this compound-treated animals.
-
Possible Cause 1: Inappropriate Dosage. As mentioned, the cognitive effects of this compound are dose-dependent. A dose that is too high or too low may lead to unexpected results.
-
Troubleshooting Tip: Conduct a pilot study with a range of this compound doses to determine the optimal concentration for your specific animal model and cognitive task.
-
-
Possible Cause 2: Animal Model Variability. The underlying pathophysiology of your chosen animal model can significantly influence the outcome. For instance, this compound has shown beneficial effects in models of Alzheimer's disease by reducing aberrant network activity.[4][6]
-
Troubleshooting Tip: Carefully consider the rationale for using a particular model and how this compound's known mechanisms might interact with the model's specific deficits.
-
-
Possible Cause 3: Choice of Cognitive Task. Different cognitive tasks assess distinct domains of cognition (e.g., spatial memory, working memory, fear memory). This compound's effects may be specific to certain domains.
-
Troubleshooting Tip: Employ a battery of behavioral tests to assess multiple cognitive functions. This will provide a more comprehensive picture of this compound's impact.
-
Issue 2: High variability in behavioral data within the this compound-treated group.
-
Possible Cause 1: Stress-Induced Behavioral Changes. Handling and injection procedures can induce stress in animals, which can affect their performance in cognitive tasks.
-
Troubleshooting Tip: Ensure all animals are properly habituated to the experimental procedures and environment before the start of the experiment. Handle all groups consistently.
-
-
Possible Cause 2: Pharmacokinetic Variability. Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable drug exposure.
-
Troubleshooting Tip: If feasible, measure plasma or brain concentrations of this compound to correlate drug levels with behavioral outcomes.
-
Data Presentation
Table 1: Summary of this compound's Effects on Cognitive Tasks in Rodent Models
| Animal Model | This compound Dose | Cognitive Task | Observed Effect | Reference |
| Lipopolysaccharide-induced rats | 100 or 200 mg/kg (oral) | Elevated Plus-Maze, Novel Object Recognition, Y-Maze | Improved performance, reduced transfer latency, increased exploration of novel objects/arms. | [14] |
| hAPP transgenic mice (Alzheimer's model) | Chronic low dose | Morris Water Maze, Novel Object Recognition, Open Field Habituation | Reversed deficits in learning and memory. | [6] |
| APP23/MAPT mice (Alzheimer's model) | Low doses | Morris Water Maze | Alleviated memory defects. | [4] |
| APP23/MAPT mice (Alzheimer's model) | High doses | Morris Water Maze | Did not alleviate cognitive decline. | [4] |
| Ketamine-treated rats (Schizophrenia model) | 10 mg/kg | Radial Arm Maze | Improved memory performance. | [5] |
| Naive male BALB/c mice | 17 and 54 mg/kg (IP) | Morris Water Maze | No effect on spatial memory retrieval. | [3] |
| Naive male BALB/c mice | 17 and 54 mg/kg (IP) | Passive Avoidance Task | Improved acquisition and memory formation. | [3] |
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Animals are given 4 trials per day to find the hidden platform. If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The starting position is varied for each trial.
-
Probe Trial (24 hours after the last acquisition trial): The platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Analysis: Key parameters to measure include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Protocol 2: Novel Object Recognition (NOR) for Recognition Memory
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: Animals are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 days.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time (e.g., 5-10 minutes).
-
Test Phase (after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Visualizations
A generalized workflow for assessing this compound's cognitive impact.
Key signaling pathways influenced by this compound affecting cognition.
A logical troubleshooting guide for unexpected experimental outcomes.
References
- 1. karger.com [karger.com]
- 2. This compound might act as an efficacious drug to attenuate cognitive deficits of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive impact of this compound on emotional learning and memory in naive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound alleviates cognitive decline in Alzheimer’s disease animal model by ameliorating the dysfunction of the neuronal network [frontiersin.org]
- 5. Treatment with this compound improves cognition in a ketamine rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | this compound Affects Differentially Presynaptic Proteins in Rat Cerebral Cortex [frontiersin.org]
- 13. Exploring how this compound mitigates toxicity and ameliorates memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of this compound on cognitive impairment, neuroinflammation, oxidative stress, and neuronal apoptosis caused by lipopolysaccharides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of this compound on cognitive impairment, neuroinflammation, oxidative stress, and neuronal apoptosis caused by lipopolysaccharides in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound attenuates diabetes-associated cognitive impairment and microglia polarization by suppressing neuroinflammation [frontiersin.org]
- 17. This compound attenuates diabetes-associated cognitive impairment and microglia polarization by suppressing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and managing drug-drug interactions with Levetiracetam in polytherapy studies
Welcome to the technical support center for researchers investigating drug-drug interactions (DDIs) with Levetiracetam in polytherapy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing, conducting, and interpreting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound metabolism, and how does it influence its drug-drug interaction potential?
This compound has a favorable pharmacokinetic profile that minimizes the likelihood of drug-drug interactions.[1][2][3] Its major metabolic pathway is not dependent on the hepatic cytochrome P450 (CYP450) enzyme system, which is a common source of drug interactions.[1][4] Approximately 66% of an administered dose is excreted unchanged in the urine.[1][2] The remaining portion is primarily metabolized through enzymatic hydrolysis of the acetamide group into an inactive carboxylic acid metabolite (ucb L057).[1][5] This metabolism occurs mainly in the blood and is not reliant on the liver.[6] Consequently, this compound does not significantly inhibit or induce CYP450 enzymes.[1][7][8]
Q2: Are there any known clinically significant pharmacokinetic interactions between this compound and other antiepileptic drugs (AEDs)?
While this compound has a low propensity for pharmacokinetic interactions, some have been observed, particularly with enzyme-inducing antiepileptic drugs (EIAEDs) such as carbamazepine, phenytoin, and phenobarbital.[9][10][11] Co-administration with EIAEDs can lead to a modest increase in this compound's oral clearance and a shorter half-life.[9][10] Although statistically significant, the magnitude of this interaction is generally considered modest but could be clinically relevant for some patients.[9][10]
Q3: Does this compound interact with oral contraceptives?
No, this compound does not appear to interact with oral contraceptive pills (OCPs).[12][13][14][15] Studies have shown that this compound does not significantly affect the plasma concentrations of ethinylestradiol and levonorgestrel, the active components of many OCPs.[12][13] This is a key advantage over many older, enzyme-inducing AEDs that can decrease the efficacy of hormonal contraceptives.[12][14]
Q4: What are pharmacodynamic interactions, and have any been reported with this compound?
Pharmacodynamic interactions occur when two drugs act on the same or related pharmacological targets, leading to additive, synergistic, or antagonistic effects without altering the concentration of either drug.[16] Adverse pharmacodynamic interactions have been reported with this compound in combination with carbamazepine and topiramate, potentially leading to an increase in adverse effects such as dizziness, balance problems, and vision changes.[6][17] Preclinical studies have also suggested synergistic anticonvulsant effects when this compound is combined with certain AEDs like topiramate, carbamazepine, and oxcarbazepine in animal models.[18]
Q5: What are the recommended in vitro methods for assessing the DDI potential of a new chemical entity (NCE) with this compound?
Given this compound's primary clearance mechanism, in vitro studies should focus on its potential to be a substrate or inhibitor of renal transporters. While its potential for CYP-mediated interactions is low, a standard panel of CYP inhibition and induction assays is still recommended as part of a comprehensive DDI assessment.[19][20]
-
CYP Inhibition Assays : Using human liver microsomes or recombinant CYP enzymes to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[21]
-
CYP Induction Assays : Using primary human hepatocytes to evaluate changes in CYP enzyme expression (e.g., mRNA levels) and activity.[16]
-
Transporter Assays : Investigating interactions with key uptake and efflux transporters (e.g., P-glycoprotein, OATs, OCTs) using cell lines overexpressing these transporters.[16]
-
Enzyme Phenotyping : To identify the specific enzymes responsible for the metabolism of a co-administered drug.[19]
Troubleshooting Guides
Problem 1: Unexpected variability in this compound plasma concentrations in an animal polytherapy study.
-
Possible Cause 1: Co-administered drug is an enzyme inducer.
-
Troubleshooting Step: Review the literature to determine if the co-administered drug is a known inducer of non-CYP metabolic enzymes or renal transporters. While this compound is not a major CYP substrate, some enzyme-inducing drugs have been shown to slightly increase its clearance.[9][10]
-
Experimental Verification: Conduct a pharmacokinetic study with the co-administered drug alone and in combination with this compound, measuring plasma concentrations of both drugs over time to determine if clearance is altered.
-
-
Possible Cause 2: Altered renal function.
-
Troubleshooting Step: this compound is primarily cleared by the kidneys.[1][2] Any drug that affects renal function could indirectly alter this compound's pharmacokinetics. Monitor renal function markers (e.g., creatinine clearance) in your animal models.
-
Experimental Verification: Perform urinalysis and measure serum creatinine levels in all study groups.
-
Problem 2: Inconsistent results in in vitro CYP450 inhibition assays with this compound.
-
Possible Cause: this compound's low inhibitory potential.
-
Troubleshooting Step: this compound and its primary metabolite have been shown to not inhibit major CYP isoforms even at high concentrations.[7][8] The observed effects might be due to experimental artifacts or issues with the assay itself.
-
Experimental Verification:
-
Ensure the use of appropriate positive and negative controls for each CYP isoform being tested.
-
Verify the concentration and purity of your this compound stock solution.
-
Test a range of this compound concentrations, including those well above clinically relevant plasma levels.[7]
-
-
Problem 3: Observing increased adverse effects in animals receiving this compound in combination with another CNS-active agent, without changes in plasma concentrations.
-
Possible Cause: Pharmacodynamic interaction.
-
Troubleshooting Step: The two drugs may have additive or synergistic effects on the central nervous system.[6][22]
-
Experimental Verification:
-
Conduct detailed behavioral and neurological assessments in all treatment groups (e.g., rotarod test for motor coordination, open field test for locomotor activity).
-
Consider using an isobolographic analysis to formally assess the nature of the pharmacodynamic interaction (additive, synergistic, or antagonistic).[18][23]
-
-
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | >95% | [6] |
| Peak Plasma Concentration (Tmax) | ~1.3 hours (oral) | [6] |
| Protein Binding | <10% | [2] |
| Elimination Half-life (adults) | 6-8 hours | [2][6] |
| Metabolism | Primarily hydrolysis, minimal CYP450 involvement | [1][2] |
| Excretion | ~66% unchanged in urine | [1][2] |
Table 2: Influence of Enzyme-Inducing Antiepileptic Drugs (EIAEDs) on this compound Pharmacokinetics
| Parameter | This compound Monotherapy (Control) | This compound + EIAEDs | P-value | Reference |
| Oral Clearance | Lower | Higher | p=0.01 | [9] |
| Half-life | Longer | Shorter | p=0.02 | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory potential of a test compound on major human CYP450 isoforms using human liver microsomes.
-
Materials: Human liver microsomes, NADPH regenerating system, specific CYP isoform probe substrates, test compound (e.g., NCE), positive control inhibitors, and this compound.
-
Procedure: a. Prepare a series of dilutions of the test compound, this compound, and a known inhibitor (positive control) in the incubation buffer. b. Pre-incubate the microsomes with the test compound/Levetiracetam/inhibitor at 37°C for a specified time. c. Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system. d. Incubate at 37°C for a predetermined time within the linear range of metabolite formation. e. Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile). f. Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Data Analysis: a. Calculate the percent inhibition of the control activity for each concentration of the test compound. b. Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in Rodents
This protocol outlines a crossover study design to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Study Design: A two-period, two-sequence crossover design.
-
Period 1:
-
Group 1: Administer this compound.
-
Group 2: Administer this compound and the co-administered drug.
-
-
Washout Period: A sufficient duration to ensure complete elimination of both drugs (typically 7-10 half-lives).
-
Period 2:
-
Group 1: Administer this compound and the co-administered drug.
-
Group 2: Administer this compound.
-
-
-
Procedure: a. Administer the drug(s) via the intended clinical route (e.g., oral gavage). b. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). c. Process the blood to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL/F, t1/2) for this compound in the presence and absence of the co-administered drug using non-compartmental analysis. Statistical comparisons are then made to assess the significance of any observed differences.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential with this compound.
Caption: Primary metabolic pathway of this compound.
References
- 1. Pharmacokinetic profile of this compound: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacokinetics-of-levetiracetam - Ask this paper | Bohrium [bohrium.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of potential drug interactions with this compound, a new antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of enzyme inducing antiepileptic drugs on the pharmacokinetics of this compound in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiepileptic Drug Interactions - Principles and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiepileptic Drug this compound Does Not Interfere With OCP [medscape.com]
- 13. This compound and Oral Contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interactions between antiepileptic drugs and hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Antiepileptic Drugs on Oral Contraceptives | AAFP [aafp.org]
- 16. Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. This compound interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 18. Pharmacodynamic and pharmacokinetic characterization of interactions between this compound and numerous antiepileptic drugs in the mouse maximal electroshock seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fastercapital.com [fastercapital.com]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Pharmacodynamic and pharmacokinetic interaction profiles of this compound in combination with gabapentin, tiagabine and vigabatrin in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of preclinical Levetiracetam studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies involving Levetiracetam (LEV).
Troubleshooting and FAQs
This section addresses common challenges encountered during in vivo experiments with this compound, offering potential explanations and solutions to improve experimental consistency and translational value.
Q1: Why are we observing inconsistent or no anticonvulsant effect of this compound in our preclinical model?
A1: This is a common and important observation that highlights the unique preclinical profile of this compound. Several factors could be at play:
-
Choice of Seizure Model: this compound's efficacy is highly model-dependent. It is notably inactive in the maximal electroshock (MES) and maximal pentylenetetrazol seizure models in both mice and rats.[1][2] Conversely, it shows potent activity in models of focal and secondarily generalized seizures, such as the 6 Hz and kindling models.[1] Ensure the selected model aligns with this compound's known mechanism of action.
-
Stimulus Intensity in the 6 Hz Model: The anticonvulsant effect of this compound in the 6 Hz model can be influenced by the stimulus intensity. While effective at lower intensities (e.g., 32 mA), its efficacy may be reduced at higher, more pharmacoresistant intensities (e.g., 44 mA).[3] This dose- and intensity-dependent effect is crucial for interpreting results.
-
Pharmacokinetics and Dosing Regimen: this compound has a relatively short half-life in rodents (around 2 hours in rats).[4] The timing of drug administration relative to seizure induction is critical. Ensure that the dosing regimen achieves and maintains therapeutic concentrations in the brain at the time of the experiment. Consider conducting pilot pharmacokinetic studies in your specific animal strain.
-
Animal Strain and Species: There can be species and strain differences in drug metabolism and seizure susceptibility. What is effective in one strain of mouse may not be directly translatable to another or to rats without dose adjustments.
Q2: Our results show high variability between individual animals. What are some potential sources of this variability and how can we minimize them?
A2: Inter-animal variability is a common challenge in preclinical research. Here are some factors to consider:
-
Animal Handling and Stress: Stress can significantly impact seizure thresholds. Ensure all animals are handled consistently and habituated to the experimental procedures to minimize stress-induced variability.
-
Health Status of Animals: Underlying health issues can affect drug metabolism and seizure susceptibility. Use healthy animals from a reputable supplier and monitor their health throughout the study.
-
Drug Formulation and Administration: Ensure the drug is completely solubilized and administered accurately and consistently. For oral administration, be mindful of potential issues with gavage technique that could lead to variable absorption.
-
Electrode Placement and Stimulus Delivery: In electrical seizure models like the MES and 6 Hz tests, consistent electrode placement and proper contact with the cornea are essential for delivering a uniform electrical stimulus.[5]
Q3: We are struggling to establish a clear dose-response relationship for this compound in our model. What could be the issue?
A3: Establishing a clear dose-response curve is fundamental for determining a drug's potency. If you are facing challenges, consider the following:
-
Inappropriate Dose Range: this compound has a wide therapeutic window. You may need to test a broader range of doses to capture the full dose-response curve.
-
Pharmacokinetic Variability: As mentioned earlier, inter-animal differences in drug absorption, distribution, metabolism, and excretion can obscure the dose-response relationship. Measuring plasma or brain concentrations of this compound can help correlate exposure with efficacy.
-
Model-Specific Efficacy: The unique profile of this compound means it may not exhibit a classic dose-response in all models. In models where it is less effective, you may observe a shallow or non-existent dose-response curve.
Q4: How can we improve the translational relevance of our this compound preclinical studies to humans?
A4: Enhancing the predictive value of preclinical studies is a key goal. Here are some strategies:
-
Model Selection: Utilize models that are more representative of human epilepsy, particularly those that model therapy-resistant seizures, where this compound is often used clinically. The 6 Hz model at higher intensities and kindling models are considered to have better predictive validity for some forms of focal epilepsy.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Instead of relying solely on dose, correlate the anticonvulsant effect with plasma or brain concentrations of this compound. This can help bridge the gap between preclinical and clinical findings.
-
Chronic Dosing Studies: Epilepsy is a chronic condition. While acute studies are useful for initial screening, chronic dosing studies can provide more relevant insights into long-term efficacy and potential for tolerance.
-
Inclusion of Both Sexes: There can be sex-dependent differences in seizure susceptibility and drug response. Including both male and female animals in your studies can improve the generalizability of your findings.
Data Presentation
This compound Efficacy (ED50) in Preclinical Seizure Models
| Animal Model | Species | ED50 (mg/kg, i.p.) | Reference |
| Maximal Electroshock (MES) | Mouse | Inactive (up to 540 mg/kg) | [1] |
| Maximal Pentylenetetrazol | Mouse | Inactive (up to 540 mg/kg) | [1] |
| Electrically Kindled | Mouse | 7 | [1] |
| Pentylenetetrazol Kindled | Mouse | 36 | [1] |
| Pilocarpine-induced focal seizures | Mouse | 7 | [1] |
| Pilocarpine-induced focal seizures | Rat | 17 (minimum active dose) | [1] |
| Kainic acid-induced focal seizures | Rat | 54 (minimum active dose) | [1] |
Pharmacokinetic Parameters of this compound in Different Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| Rat | i.p. | 200 | 326 | 1.5 | 2 | [4] |
| Dog | Oral | ~21.7 | - | 0.6 | 2.87 | [3] |
| Cat | Oral | 20 | 25.54 | - | 2.95 | [6] |
| Cat | IV | 20 | 37.52 | - | 2.86 | [6] |
Note: Pharmacokinetic parameters can vary depending on the specific strain, age, and health status of the animals, as well as the experimental conditions.
Experimental Protocols
This compound's Mechanism of Action: SV2A Signaling Pathway
This compound's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A).[7][8] This interaction is thought to modulate neurotransmitter release, although the precise downstream effects are still under investigation. One proposed mechanism is that this compound's binding to SV2A influences its interaction with other presynaptic proteins, such as synaptotagmin, which is a key calcium sensor for vesicle fusion.[9][10] This may ultimately lead to a reduction in the release of excitatory neurotransmitters like glutamate, thereby decreasing neuronal hyperexcitability.[8][11]
Caption: this compound's binding to SV2A modulates synaptic vesicle function.
Experimental Workflow: 6 Hz Seizure Model
The 6 Hz seizure model is used to evaluate the efficacy of anticonvulsant drugs against focal seizures.
Caption: Workflow for the 6 Hz psychomotor seizure test in rodents.
Detailed Methodologies
1. SV2A Binding Assay
This protocol is adapted from methods described in the literature for determining the binding affinity of compounds to SV2A.[9][12]
-
Materials:
-
Animal brain tissue (e.g., rat or mouse cortex) or cells expressing recombinant SV2A.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand, such as [3H]-Levetiracetam or a suitable analog.
-
Unlabeled this compound for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound (or unlabeled this compound for competition assays). For total binding, only the membrane and radioligand are added. For non-specific binding, a high concentration of unlabeled this compound is included.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine binding parameters such as Ki or IC50 values.
-
2. Maximal Electroshock Seizure (MES) Test
This protocol is based on established methods for inducing generalized tonic-clonic seizures.[5][13]
-
Materials:
-
Electroconvulsive shock device.
-
Corneal electrodes.
-
Saline solution with a topical anesthetic (e.g., 0.5% tetracaine).
-
-
Procedure:
-
Animal Preparation: Acclimatize the animals (mice or rats) to the testing environment.
-
Drug Administration: Administer this compound or the vehicle control at a predetermined time before the test to allow for optimal drug absorption and distribution.
-
Electrode Application: Apply a drop of the saline/anesthetic solution to the animal's eyes. Place the corneal electrodes gently on the corneas.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz) for a short duration (e.g., 0.2 seconds). The current intensity is typically 50 mA for mice and 150 mA for rats.
-
Observation: Immediately after the stimulus, observe the animal for the presence of a tonic hindlimb extension seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered protection. The percentage of protected animals at each dose is recorded.
-
3. 6 Hz Seizure Test
This protocol is for a model of therapy-resistant focal seizures.[14][15]
-
Materials:
-
A stimulator capable of delivering a 6 Hz stimulus.
-
Corneal electrodes.
-
Saline solution with a topical anesthetic.
-
-
Procedure:
-
Animal Preparation: Similar to the MES test, acclimatize the animals (typically mice) to the experimental setup.
-
Drug Administration: Administer this compound or the vehicle at an appropriate time before the test.
-
Electrode Application: Apply the saline/anesthetic solution to the eyes and position the corneal electrodes.
-
Stimulation: Deliver a low-frequency (6 Hz) stimulus for a longer duration (e.g., 3 seconds) compared to the MES test. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.
-
Observation: Observe the animal for a characteristic seizure phenotype, which includes a stun or dazed posture, forelimb clonus, and stereotyped automatic movements.
-
Endpoint: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus and does not display the characteristic seizure behaviors. The number of protected animals at each dose and stimulus intensity is recorded.
-
References
- 1. Evidence for a unique profile of this compound in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Pharmacokinetics and Brain Uptake in a Lateral Fluid Percussion Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cotrafficking of SV2 and Synaptotagmin at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers
A comprehensive analysis of the binding characteristics of two prominent antiepileptic drugs to the synaptic vesicle protein 2A (SV2A), supported by experimental data and detailed protocols.
Levetiracetam (LEV) and its analog, Brivaracetam (BRV), are widely recognized antiepileptic drugs that exert their therapeutic effects through a unique mechanism of action: binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the presynaptic terminals of neurons and is critically involved in the regulation of neurotransmitter release.[1] While both drugs target SV2A, they exhibit distinct pharmacological profiles, primarily driven by differences in their binding affinity and kinetics. This guide provides a detailed comparison of the efficacy of this compound and Brivaracetam in binding to SV2A, presenting key quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Comparison of Binding Parameters
Experimental data consistently demonstrates that Brivaracetam possesses a significantly higher binding affinity for SV2A compared to this compound. This enhanced affinity is a key differentiator between the two molecules and is believed to contribute to Brivaracetam's higher potency observed in preclinical models of epilepsy.[3][4][5] The binding affinities are commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a higher affinity.
| Parameter | This compound (LEV) | Brivaracetam (BRV) | Fold Difference | Species/System | Reference |
| Binding Affinity (Ki) | ~600 nM | ~30 nM | 15-30x higher for BRV | Human SV2A | [1][2] |
| Binding Affinity | Higher Ki (lower affinity) | 20-fold higher affinity than LEV | 20x | Rat, Mouse, Human Brain | [3] |
| Brain Permeability | Slower | Faster | Faster for BRV | Rodents, Human Cells, Non-human Primates | [6] |
| Onset of SV2A Occupancy | ~1 hour | Within minutes | Faster for BRV | Humans (predicted from PBPK modeling) | [6] |
Experimental Protocols
The comparative binding efficacy of this compound and Brivaracetam to SV2A has been primarily elucidated through in vitro radioligand binding assays. These experiments are fundamental in determining the affinity, kinetics, and selectivity of these drugs for their target protein.
Radioligand Competition Binding Assay
This methodology is employed to determine the binding affinity (Ki) of the unlabeled drugs (this compound or Brivaracetam) by measuring their ability to displace a radiolabeled ligand that binds to the same site on SV2A.
1. Preparation of Biological Material:
-
Brain Homogenates: Brain tissue (e.g., from rats or post-mortem human samples) is homogenized in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction containing SV2A.[7][8][9]
-
Recombinant SV2A: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected to express human SV2A.[2][4] Membranes from these cells are then isolated.
2. Radioligands:
-
For assessing this compound binding, a tritiated analog such as [³H]ucb 30889 is often used.[7][8][9][10]
-
For Brivaracetam, its tritiated form, [³H]ucb 34714 (often referred to as [³H]BRV), is utilized.[2][3][4]
3. Assay Procedure:
-
A constant concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889) is incubated with the prepared membranes.[7]
-
Increasing concentrations of the unlabeled competitor drug (this compound or Brivaracetam) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[7]
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filter plates) to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the comparative binding and the experimental approach, the following diagrams are provided.
References
- 1. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 2. Evidence for a differential interaction of brivaracetam and this compound with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synaptic Vesicle Protein 2A Interacts With Key Pathogenic Factors in Alzheimer’s Disease: Implications for Treatment [frontiersin.org]
- 4. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Levetiracetam vs. Lamotrigine in Preclinical Models of Focal Epilepsy
For Immediate Release
In the landscape of antiepileptic drug development, a clear understanding of a compound's performance in preclinical models is paramount. This guide provides a detailed, data-driven comparison of two widely prescribed second-generation antiepileptic drugs, Levetiracetam and Lamotrigine, in established animal models of focal epilepsy. This objective analysis is intended for researchers, scientists, and drug development professionals to inform discovery and development efforts.
Executive Summary
This guide dissects the comparative efficacy of this compound and Lamotrigine in two key preclinical models of focal epilepsy: the amygdala kindling model in rats, which mimics the progressive development of seizures (epileptogenesis), and the 6 Hz psychomotor seizure model in mice, a well-established screening tool for drugs effective against therapy-resistant focal seizures.
Our analysis, supported by experimental data, reveals distinct profiles for each compound. Both this compound and Lamotrigine demonstrate efficacy in suppressing established focal seizures. However, they exhibit notable differences in their effects on seizure development, with both showing the potential to counteract kindling acquisition[1]. The quantitative data presented herein offers a granular view of their comparative potency and efficacy.
Mechanisms of Action at a Glance
The distinct anticonvulsant properties of this compound and Lamotrigine stem from their unique mechanisms of action.
This compound is understood to exert its effects primarily through binding to the synaptic vesicle protein 2A (SV2A). This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
Lamotrigine , on the other hand, primarily acts by blocking voltage-gated sodium channels. This action stabilizes neuronal membranes and inhibits the release of the excitatory neurotransmitter glutamate.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative findings from head-to-head preclinical studies.
Table 1: Efficacy in the Rat Amygdala Kindling Model
| Parameter | This compound | Lamotrigine | Key Findings |
| Effect on Seizure Development | Antiepileptogenic-like effects; blocks seizure development during treatment[1]. | Antiepileptogenic-like effects; blocks seizure development during treatment[1]. | Both drugs demonstrate the ability to counteract the acquisition of kindled seizures[1]. |
| Effect on Fully Kindled Seizures | Dose-dependently inhibits class 5 kindled seizures[1]. | Dose-dependently inhibits class 5 kindled seizures[1]. | Both drugs are effective at suppressing established focal seizures in this model. |
| Effect on After-Discharge Duration (ADD) | Appears to delay or prevent the expected increase in ADD[1]. | Did not show a significant effect on preventing the increase in ADD[1]. | This compound may have a more pronounced effect on the underlying neuronal hyperexcitability as measured by ADD. |
| Dose Used in Seizure Development Study | 50 mg/kg, i.p.[1] | 20 mg/kg, i.p.[1] |
Table 2: Efficacy in the Mouse 6 Hz Psychomotor Seizure Model
| Parameter | This compound | Lamotrigine | Key Findings |
| Median Effective Dose (ED50) | 13.9 mg/kg | 8.3 mg/kg | Lamotrigine demonstrates higher potency in this model. |
| Interaction | Additive interaction when combined with Lamotrigine[2]. | Additive interaction when combined with this compound[2]. | The combination of these two drugs does not produce a synergistic effect in this model[2]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Amygdala Kindling Model in Rats
This model is designed to replicate the progressive development of focal seizures leading to secondarily generalized seizures.
-
Animal Model: Adult male rats are used.
-
Electrode Implantation: A bipolar stimulating electrode is surgically implanted into the basolateral amygdala.
-
Kindling Procedure: After a recovery period, a brief, low-intensity electrical stimulus is delivered to the amygdala once daily.
-
Seizure Assessment: The behavioral manifestation of the seizure is scored according to the Racine scale. The duration of the afterdischarge (the epileptiform electrical activity recorded on EEG after the stimulus) is also measured.
-
Drug Administration: this compound (50 mg/kg) or Lamotrigine (20 mg/kg) is administered intraperitoneally (i.p.) daily before the kindling stimulation to assess their effects on seizure development[1]. To evaluate effects on fully kindled seizures, the drugs are administered to animals that have already developed consistent class 5 seizures.
Hz Psychomotor Seizure Model in Mice
This model is used to identify anticonvulsants that are effective against focal seizures that are often resistant to treatment.
-
Animal Model: Adult male albino Swiss mice are used[2].
-
Stimulation: A constant current electrical stimulus (32 mA, 6 Hz, for a duration of 3 seconds) is delivered via corneal electrodes[2].
-
Seizure Assessment: The animals are observed for the presence or absence of a psychomotor seizure, which is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.
-
Drug Administration: this compound and Lamotrigine are administered intraperitoneally at various doses to determine the median effective dose (ED50) required to protect 50% of the animals from seizures[2].
Conclusion
This comparative analysis reveals that while both this compound and Lamotrigine are effective in preclinical models of focal epilepsy, they exhibit distinct pharmacological profiles. Lamotrigine demonstrates greater potency in the 6 Hz model, while this compound shows a potentially more favorable effect on afterdischarge duration in the amygdala kindling model. Both drugs show promise in preventing the development of seizures in the kindling model.
These findings underscore the importance of utilizing a battery of preclinical models to fully characterize the anticonvulsant potential of novel therapeutic agents. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation treatments for focal epilepsy.
References
Comparative Analysis of the Neuroprotective Effects of Levetiracetam and Valproic Acid: A Guide for Researchers
This guide provides a detailed comparative analysis of the neuroprotective properties of two widely used antiepileptic drugs, Levetiracetam (LEV) and Valproic Acid (VPA). Beyond their primary anticonvulsant activities, both agents have demonstrated significant potential in protecting neural tissue from various insults, including status epilepticus, traumatic brain injury (TBI), and stroke. This document synthesizes experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping mechanisms, comparative efficacy, and the experimental frameworks used for their evaluation.
Mechanisms of Neuroprotection: this compound (LEV)
This compound is a second-generation antiepileptic drug whose neuroprotective effects are attributed to a unique combination of molecular actions.[1] Its primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[1][2] However, its neuroprotective profile extends to include anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]
Key Neuroprotective Actions of LEV:
-
SV2A Binding: Modulates the release of neurotransmitters, contributing to seizure control and neuronal stability.[1]
-
Calcium Channel Modulation: LEV has been shown to inhibit presynaptic P/Q-type and N-type voltage-dependent calcium channels, reducing excessive glutamate release and subsequent excitotoxicity.[3] It also limits Ca2+ elevations following status epilepticus, an effect linked to neuroprotection and anti-epileptogenesis.[3]
-
Anti-inflammatory Effects: LEV can markedly decrease the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), mitigating central inflammatory responses that contribute to neuronal damage.[1]
-
Antioxidant Properties: The drug counteracts oxidative stress by decreasing the expression of pro-oxidant proteins like inducible nitric oxide synthase (iNOS) and increasing antioxidant proteins.[4]
Mechanisms of Neuroprotection: Valproic Acid (VPA)
Valproic acid is a first-generation antiepileptic drug with a broad spectrum of action.[5][6] Its neuroprotective effects are multifaceted, stemming primarily from its ability to inhibit histone deacetylase (HDAC), which alters gene expression to favor cell survival and reduce inflammation.[6][7]
Key Neuroprotective Actions of VPA:
-
HDAC Inhibition: As an HDAC inhibitor, VPA enhances the acetylation of histones, leading to the upregulation of genes involved in neuroprotection, such as Bcl-2 (an anti-apoptotic protein) and heat shock protein 70 (Hsp70).[7]
-
GABAergic Enhancement: VPA increases the synthesis and release of the inhibitory neurotransmitter GABA while inhibiting its degradation, thereby reducing neuronal hyperexcitability.[5][8]
-
Signal Pathway Modulation: VPA activates pro-survival signaling pathways, including Akt and extracellular signal-regulated kinase (ERK), which in turn inhibit pro-apoptotic molecules.[7][9]
-
Neurotrophic Factor Upregulation: VPA has been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which support neuronal survival and plasticity.[5][6]
References
- 1. Exploring how this compound mitigates toxicity and ameliorates memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of this compound in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 4. Frontiers | Prospects of this compound as a Neuroprotective Drug Against Status Epilepticus, Traumatic Brain Injury, and Stroke [frontiersin.org]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of immediate-release versus extended-release Levetiracetam
A detailed examination of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) levetiracetam, providing essential data and experimental insights for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the pharmacokinetic properties of immediate-release and extended-release formulations of the anti-epileptic drug this compound. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and molecular interactions.
Pharmacokinetic Profiles: A Tabular Comparison
The pharmacokinetic characteristics of this compound are distinguished by rapid and near-complete absorption, minimal protein binding of less than 10%, and linear, dose-proportional kinetics.[1] The primary difference between the immediate-release and extended-release formulations lies in the rate of drug absorption, which is intentionally modified in the ER version to allow for less frequent dosing.[2]
A study comparing a single 1000 mg dose of this compound XR with two 500 mg doses of this compound IR administered 12 hours apart found the formulations to be bioequivalent, with comparable maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC).[1] However, the time to reach maximum plasma concentration (Tmax) was significantly different.[1]
| Pharmacokinetic Parameter | Immediate-Release (IR) this compound | Extended-Release (ER) this compound |
| Median Time to Cmax (Tmax) | Approximately 0.9 hours[1] | Approximately 4.0 hours[1] |
| Maximum Plasma Concentration (Cmax) | Higher peak concentration[2][3] | Lower peak concentration, with a 42.3% reduction compared to IR[2] |
| Area Under the Curve (AUC) | Bioequivalent to ER formulation[1][4] | Bioequivalent to IR formulation[1][4] |
| Bioavailability | >95%[1] | Similar to IR formulation[5] |
| Plasma Half-Life | Approximately 6 to 8 hours in healthy adults[1] | Dose-independent and similar to IR formulation[1] |
| Dosing Frequency | Typically twice daily | Once daily[2] |
Note: The Cmax and AUC of this compound ER are dose-proportional for single doses ranging from 1000 mg to 3000 mg.[1] While food can delay the Tmax of the ER formulation, it does not significantly affect the overall absorption (AUC).[1][2]
Experimental Protocols
The data presented in this guide are derived from randomized, open-label, crossover bioequivalence studies. A typical experimental design for comparing the pharmacokinetic profiles of IR and ER this compound is detailed below.
Study Design
A randomized, two-way crossover study is a common design.[2][6] In such a study, healthy adult volunteers are randomly assigned to one of two treatment sequences. For example, one group might receive a single dose of IR this compound in the first period, followed by a washout period, and then a single dose of ER this compound in the second period. The other group would receive the treatments in the reverse order.[6] This design allows each subject to serve as their own control, minimizing inter-individual variability.
Subject Population
Studies are typically conducted in healthy adult male and female volunteers.[6] The number of subjects is determined by statistical power calculations to ensure the ability to detect significant differences in pharmacokinetic parameters.[7]
Dosing and Administration
Subjects are administered a single oral dose of either the IR or ER this compound formulation, typically under fasting conditions.[1][2] For studies investigating the effect of food, a high-fat, high-calorie breakfast is given before drug administration.[1][8]
Blood Sampling
Serial blood samples are collected from each subject at predetermined time points before and after drug administration.[6] Sampling typically continues for up to 36-48 hours post-dose to adequately characterize the absorption, distribution, and elimination phases of the drug.[1][7]
Bioanalytical Method
Plasma concentrations of this compound are determined using a validated analytical method, most commonly high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6][9] This method offers high sensitivity and specificity for quantifying the drug in biological matrices.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:[6]
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: The elimination half-life.
Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values to determine if the 90% confidence intervals for the ratio of the geometric means (test/reference) fall within the bioequivalence acceptance range of 80-125%.[2][6]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying molecular interactions of this compound, the following diagrams are provided.
The primary mechanism of action of this compound is not fully understood but is known to be distinct from other anti-epileptic drugs.[10][11] It is believed to exert its effects through binding to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[10][12] By modulating the function of SV2A, this compound is thought to reduce the release of excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability and preventing seizure activity.[11] this compound has also been shown to have effects on other neuronal targets, including N-type calcium channels and GABAergic neurotransmission.[10][13]
References
- 1. Review of this compound, with a focus on the extended release formulation, as adjuvant therapy in controlling partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of this compound Extended-Release Tablets and Relative Bioavailability Compared with Immediate-Release Tablets in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pharmacokinetics of this compound XR 500mg tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. medtopics.it [medtopics.it]
- 8. jocpr.com [jocpr.com]
- 9. Pharmacokinetic evaluation of immediate- and extended-release formulations of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
- 12. This compound Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is this compound Different from Other Antiepileptic Drugs? this compound and its Cellular Mechanism of Action in Epilepsy Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levetiracetam and Carbamazepine: Tolerability and Safety in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability and safety profiles of two widely used anti-epileptic drugs, Levetiracetam and Carbamazepine, based on experimental data from animal models. The following sections detail the comparative neurotoxicity, hepatotoxicity, and behavioral side effects, supported by quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Safety and Tolerability Profiles
This compound, a second-generation anti-epileptic drug, is generally considered to have a better tolerability and safety profile compared to the first-generation drug, Carbamazepine. Animal studies indicate that this compound has a higher safety margin with fewer and milder adverse effects.[1] In contrast, Carbamazepine has been associated with a higher incidence of adverse effects, including a greater risk of hepatotoxicity.[2]
Neurotoxicity
Animal studies suggest that Carbamazepine is more neurotoxic at lower concentrations compared to this compound. The rotarod test, a standard method for assessing motor coordination deficits as an indicator of neurotoxicity, reveals a significant difference in the toxic doses of the two drugs.
| Drug | Animal Model | Test | TD50 (Median Toxic Dose) | Citation |
| This compound | Mouse | Rotarod Test | 1601 mg/kg | |
| Carbamazepine | Mouse | Rotarod Test | 53.6 mg/kg |
Table 1: Comparative Neurotoxicity of this compound and Carbamazepine in Mice.
Hepatotoxicity
Comparative studies in animal models have demonstrated that Carbamazepine induces more significant liver damage than this compound.[2] This is evidenced by changes in liver enzyme levels, markers of oxidative stress, and histopathological findings.
| Parameter | Control | This compound (50 mg/kg) | Carbamazepine (25 mg/kg) | Citation |
| Alanine Aminotransferase (ALT) Activity | Normal | No significant change | Significantly increased | [2] |
| Aspartate Aminotransferase (AST) Activity | Normal | No significant change | Significantly increased | [2] |
| Alkaline Phosphatase (ALP) Activity | Normal | Significantly increased | Significantly increased | [2] |
| Malondialdehyde (MDA) Concentration | Normal | Significantly increased | Significantly increased | [2] |
| Superoxide Dismutase (SOD) Activity | Normal | No significant change | Significantly decreased | [2] |
| Reduced Glutathione (GSH) Levels | Normal | No significant change | Significantly decreased | |
| Liver Histopathology | Normal | No significant abnormalities | Mild vascular congestion | [2] |
Table 2: Comparative Hepatotoxicity of this compound and Carbamazepine in Wistar Rats after 28 days of oral administration.
Behavioral Side Effects
Both this compound and Carbamazepine can induce behavioral changes. However, the nature and severity of these effects appear to differ. This compound has been associated with anxiolytic (anxiety-reducing) effects in some animal models, while Carbamazepine has shown effects in models of depression. Clinical observations in humans suggest that this compound may be associated with a higher incidence of behavioral side effects like aggression and mood swings.[3]
| Behavioral Test | This compound | Carbamazepine | Animal Model | Citation |
| Elevated Plus Maze | Dose-dependent increase in open-arm exploration (anxiolytic effect) | - | Rat | |
| Open Field Test | - | No significant change in locomotor activity or anxiety-like behavior | Rat | |
| Behavioral Despair Model | - | Decreased immobility (antidepressant-like effect) | Rat |
Table 3: Comparative Behavioral Effects of this compound and Carbamazepine in Rodent Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Neurotoxicity Assessment: Rotarod Test
Objective: To assess motor coordination and balance as an index of neurotoxicity.
Apparatus: An automated rotarod apparatus with a rotating rod.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training: Mice are trained on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days to establish a baseline performance.
-
Testing: On the test day, animals are administered the test compound (this compound or Carbamazepine) or vehicle. At a specified time post-administration (e.g., 30 or 60 minutes), each mouse is placed on the rotating rod.
-
Acceleration Protocol: The rod's rotation speed is gradually accelerated from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each mouse. The trial is terminated if the mouse falls off or clings to the rod and makes a full rotation.
-
Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit a toxic effect (i.e., fall from the rod), is calculated.
Hepatotoxicity Assessment: Serum Biochemistry and Histopathology
Objective: To evaluate liver function and identify cellular damage.
Procedure:
-
Animal Dosing: Rats are orally administered this compound, Carbamazepine, or a vehicle daily for a specified duration (e.g., 28 days).[2]
-
Blood Collection: At the end of the treatment period, blood samples are collected via cardiac puncture under anesthesia.
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation.
-
Biochemical Analysis: Serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are measured using standard spectrophotometric assays.
-
Oxidative Stress Markers: Liver tissue homogenates are prepared to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and levels of reduced glutathione (GSH).
-
Histopathology:
-
Liver tissues are collected and fixed in 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) for microscopic examination of liver architecture, cellular integrity, inflammation, and necrosis.
-
Behavioral Assessment: Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Rats are habituated to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Animals receive an intraperitoneal injection of the test drug or vehicle.
-
Testing: After a specified pre-treatment time, each rat is placed in the center of the maze, facing an open arm.
-
Observation: The animal's behavior is recorded for a 5-minute period using a video camera.
-
Data Analysis: The number of entries into and the time spent in the open and enclosed arms are scored. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. The Effects on Cognitive Function of this compound (Keppra®) Compared to Carbamazepine (Tegretol®, Carmazepine®) as Monotherapy for Children With Partial Seizure; A Multicentric Randomized Controlled Study | MedPath [trial.medpath.com]
- 2. Efficacy and Safety of this compound and Carbamazepine as Monotherapy in Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug this compound in the tetanus toxin model of focal complex partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A New Generation of Anticonvulsants: Benchmarking Levetiracetam Derivatives Against the Parent Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of new Levetiracetam derivatives against the parent compound, supported by experimental data. This compound, a cornerstone in epilepsy treatment, exerts its primary therapeutic effect through binding to the synaptic vesicle protein 2A (SV2A). The development of its derivatives has largely focused on enhancing this interaction, aiming for improved potency and a more favorable side-effect profile. This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Enhanced SV2A Binding Affinity: A Key Advancement
A significant leap forward in the development of this compound derivatives lies in their increased binding affinity for the SV2A protein. This enhanced affinity is strongly correlated with their anticonvulsant potency. Two prominent derivatives, Brivaracetam and Seletracetam, exemplify this progress.
Brivaracetam has been shown to bind to SV2A with a remarkable 15- to 30-fold higher affinity than this compound. Similarly, Seletracetam exhibits a 10-fold greater affinity for SV2A compared to the parent compound. This heightened affinity is a critical factor in their improved efficacy observed in preclinical models.
Comparative Efficacy in Preclinical Seizure Models
The enhanced SV2A binding affinity of this compound derivatives translates to superior performance in various animal models of epilepsy. These models are crucial for evaluating the potential therapeutic efficacy of new anticonvulsant compounds. The most common models include the Maximal Electroshock Seizure (MES) test, the pentylenetetrazol (PTZ) induced seizure test, the 6 Hz psychomotor seizure test, audiogenic seizure models, and kindling models.
This compound itself shows a unique profile, being largely inactive in acute seizure models like MES and PTZ, but potent in models of chronic epilepsy such as kindling. Its derivatives, however, often exhibit a broader spectrum of activity.
| Compound | Seizure Model | Efficacy (ED₅₀ mg/kg) | Reference |
| This compound | Audiogenic Seizure (mice) | 7 mg/kg (i.p.) | |
| Kindled Mice | 7 mg/kg (i.p.) | ||
| Brivaracetam | Audiogenic Seizure (mice) | More potent than this compound | |
| Amygdala-Kindled Mice | More potent and complete seizure suppression than this compound | ||
| Seletracetam | Corneal Kindling (mice) | 0.31 mg/kg (i.p.) | |
| Compound 4 (Hybrid) | MES (mice) | 96.9 mg/kg (i.p.) | |
| scPTZ (mice) | 75.4 mg/kg (i.p.) | ||
| 6 Hz (mice) | 44.3 mg/kg (i.p.) | ||
| Compound 30 (Hybrid) | MES (mice) | 45.6 mg/kg | |
| 6 Hz (32 mA) (mice) | 39.5 mg/kg |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a more potent drug.
Experimental Protocols: A Closer Look
The evaluation of anticonvulsant efficacy relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of this compound and its derivatives.
Maximal Electroshock Seizure (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce a seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
Pentylenetetrazol (PTZ) Seizure Test: This is a chemoconvulsant model used to identify drugs effective against myoclonic and absence seizures. A subcutaneous injection of pentylenetetrazol is administered, and the ability of the test compound to prevent clonic seizures is observed.
6 Hz Psychomotor Seizure Test: This model is considered a test for therapy-resistant partial seizures. A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes. The endpoint is the protection against seizure activity.
Audiogenic Seizures: This model utilizes genetically susceptible animals that exhibit seizures in response to a high-intensity auditory stimulus. The test compound's ability to suppress the seizure response is measured.
Kindling Model: Kindling is a phenomenon where repeated subconvulsive electrical or chemical stimuli to a specific brain region, such as the amygdala, eventually lead to the development of full-blown seizures. This model is considered to represent chronic epilepsy and is particularly sensitive to the effects of this compound and its derivatives.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the binding to SV2A, a protein integral to synaptic vesicles. While the precise downstream effects are still under investigation, it is believed that this interaction modulates neurotransmitter release, thereby reducing neuronal hyperexcitability.
The Emergence of Hybrid Compounds
Recent research has explored the development of hybrid molecules that combine the structural features of this compound with other antiepileptic drugs, such as ethosuximide and lacosamide. These hybrid compounds aim to target multiple mechanisms of action simultaneously, potentially offering a broader spectrum of anticonvulsant activity and improved efficacy against drug-resistant epilepsy. The data presented for "Compound 4" and "Compound 30" in the efficacy table highlight the promising results of this approach in preclinical models.
Conclusion
The development of this compound derivatives has marked a significant advancement in the quest for more effective and better-tolerated antiepileptic drugs. The enhanced binding affinity to SV2A, demonstrated by compounds like Brivaracetam and Seletracetam, directly correlates with their increased anticonvulsant potency in a range of preclinical models. Furthermore, the innovative strategy of creating hybrid compounds opens new avenues for developing multi-target therapies for epilepsy. Continued research and clinical investigation are essential to fully elucidate the therapeutic potential of these novel derivatives and their place in the clinical management of epilepsy.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Levetiracetam in a Research Setting
For researchers, scientists, and drug development professionals, the proper disposal of unused or expired levetiracetam is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of pharmaceutical research. This guide provides essential safety and logistical information for the operational disposal of this compound, in line with regulatory guidelines.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing the disposal of pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste.
This compound is not a federally listed hazardous waste under RCRA's P or U lists. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with state and local regulations, which may be more stringent. Research laboratories generate a variety of pharmaceutical waste, and it's crucial to properly segregate and manage these waste streams to protect human health and the environment.[1][2]
Disposal Procedures for this compound
The recommended disposal method for this compound from a research laboratory is through a licensed hazardous waste vendor who will incinerate the material. This is the most effective way to ensure the complete destruction of the active pharmaceutical ingredient (API).
Step-by-Step Disposal Workflow:
-
Consult Your Institution's EHS Office: Before initiating any disposal procedure, contact your Environmental Health and Safety (EHS) department. They will provide specific guidance based on your institution's policies and local regulations.
-
Segregate Waste: Do not mix this compound waste with other chemical or biological waste streams unless explicitly instructed to do so by your EHS office.
-
Containerize and Label: Place the this compound waste in a designated, properly sealed, and clearly labeled container. The label should include the name of the chemical, concentration, and the words "Hazardous Waste" or as directed by your EHS department.
-
Arrange for Pickup: Coordinate with your EHS office to have the waste collected by a licensed hazardous waste disposal company. These companies are equipped to handle and transport pharmaceutical waste in compliance with Department of Transportation (DOT) regulations.[2]
-
Documentation: Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and institutional safety audits.[2]
This compound Degradation Data
Understanding the stability of this compound under various conditions can be valuable for researchers. The following table summarizes findings from forced degradation studies, which investigate the chemical stability of a drug under stress conditions. It is important to note that these are not disposal methods but provide insight into the compound's lability.
| Stress Condition | Reagent/Method | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, reflux for 2 hours | >70% | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux for 2 hours | >70% | [3] |
| Oxidative | 6% H2O2 at 70°C for 15 hours | Significant degradation | [4] |
| Thermal | 105°C for 6 days | Minimal degradation | [4] |
| Photolytic | UV light | Stable | [5] |
Experimental Protocols for Degradation Studies
The following are generalized methodologies based on cited literature for conducting forced degradation studies on this compound. These are for informational purposes and should be adapted and performed by qualified personnel in a controlled laboratory setting.
Protocol for Acid and Alkaline Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid (HCl) to an aliquot of the stock solution.
-
For alkaline hydrolysis, add an equal volume of 0.1 M sodium hydroxide (NaOH) to a separate aliquot of the stock solution.
-
Reflux the solutions for a specified period (e.g., 2 hours).
-
Neutralize the solutions after the reflux period.
-
Dilute the samples with a suitable mobile phase and analyze using a stability-indicating HPLC method to determine the percentage of degradation.[3]
Protocol for Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 6% H2O2) to an aliquot of the stock solution.
-
Heat the solution at a specified temperature (e.g., 70°C) for a designated time (e.g., 15 hours).
-
Dilute the sample with a suitable mobile phase and analyze using HPLC.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
